molecular formula C13H15N3O2 B080561 Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-11-3

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B080561
CAS No.: 15001-11-3
M. Wt: 245.28 g/mol
InChI Key: HYLAFESEWXPMFD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 15001-11-3) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This pyrazole derivative is characterized by a melting point of 114-116 °C and is part of a class of compounds investigated for their potential as novel antibacterial agents . The compound serves as a key synthetic intermediate; for instance, it can be used to create more complex molecules like Ethyl 5-{[(benzyloxy)acetyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate through further functionalization of its amino group . Its structure features a pyrazole ring substituted with an ester and an amino group, and it has been characterized by techniques including 1H NMR, which shows characteristic signals for the ethyl group, the tolyl ring protons, and the pyrazole ring proton . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLAFESEWXPMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933852
Record name Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-11-3
Record name Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details the primary synthetic methodology, presents relevant quantitative data, and includes a detailed experimental protocol.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. This particular compound, with its amino and carboxylate functionalities, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The most common and efficient synthesis route involves the cyclocondensation of a substituted hydrazine with an activated cyanoacetate derivative.

Core Synthesis Pathway

The principal method for synthesizing this compound is the reaction between (4-methylphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the ethoxymethylene derivative, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.

Below is a diagram illustrating the logical flow of this synthesis.

Synthesis_Pathway Synthesis Workflow Reactant1 (4-methylphenyl)hydrazine Process Cyclocondensation (e.g., in Ethanol, Reflux) Reactant1->Process Reactant2 Ethyl (ethoxymethylene)cyanoacetate Reactant2->Process Intermediate Acyclic Intermediate Process->Intermediate Formation Product Ethyl 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxylate Process->Product Yields Intermediate->Product Cyclization & Elimination

Caption: Logical workflow for the synthesis of the target pyrazole.

Quantitative Data Summary

The following table summarizes quantitative data from analogous pyrazole syntheses, providing expected ranges for yield and melting point for similar compounds.

CompoundReactantsSolventYield (%)Melting Point (°C)Reference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylatePhenylhydrazine, Ethyl (ethoxymethylene)cyanoacetateEthanol44%101-103[1]
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate4-methylbenzenesulfonohydrazide, (E)-ethyl 2-cyano-3-ethoxyacrylateEthanol60-96%Not Specified[2]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related 5-aminopyrazole-4-carboxylates.[1]

Objective: To synthesize this compound.

Materials:

  • (4-methylphenyl)hydrazine (or its hydrochloride salt)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Absolute Ethanol

  • Ice water bath

  • Standard reflux apparatus

  • Filtration equipment (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-methylphenyl)hydrazine (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice water bath may facilitate precipitation of the product. In some cases, pouring the reaction mixture into ice water is necessary to induce precipitation.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Characterization: The structure and purity of the synthesized this compound (CAS No: 15001-11-3) can be confirmed by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (C₁₃H₁₅N₃O₂, MW: 245.28).[3][4]

  • Melting Point Analysis: To assess purity.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Workflow Diagram

The following diagram outlines the experimental workflow from reaction setup to final product characterization.

Experimental_Workflow start Start setup 1. Dissolve (4-methylphenyl)hydrazine in Ethanol start->setup add_reagent 2. Add Ethyl (ethoxymethylene)cyanoacetate setup->add_reagent reflux 3. Reflux for 6-8 hours add_reagent->reflux cool_precipitate 4. Cool and Precipitate Product reflux->cool_precipitate filter_wash 5. Filter and Wash with Cold Ethanol cool_precipitate->filter_wash purify 6. Recrystallize from Ethanol filter_wash->purify dry 7. Dry under Vacuum purify->dry characterize 8. Characterize Product (NMR, MS, MP, IR) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward and well-documented process, primarily achieved through the cyclocondensation of (4-methylphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. This method is robust, scalable, and provides good yields of the desired product, making it a valuable intermediate for further elaboration in drug discovery and development programs. The provided protocol offers a reliable foundation for laboratory-scale synthesis.

References

Characterization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. While direct experimental data for this specific molecule is limited in published literature, this document compiles inferred data based on closely related structures and established synthetic methodologies for 1-aryl-5-aminopyrazole-4-carboxylates. This guide offers detailed experimental protocols, tabulated physical and spectral data, and visualizations of the synthetic pathway and a potential biological signaling pathway to support researchers in the fields of medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities have established them as privileged structures in medicinal chemistry. The specific compound, this compound, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring an amino group and an ester functional group on the pyrazole ring, along with a 4-methylphenyl substituent at the N1 position, offers multiple points for further chemical modification to explore structure-activity relationships.

Physicochemical and Spectroscopic Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound. This data is largely inferred from the experimentally determined values of the closely related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and other similar 1-aryl-5-aminopyrazoles.

Table 1: Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol [1]
Appearance White to off-white solid
Melting Point Not available (expected to be a crystalline solid)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)

Table 2: Spectroscopic Data

TechniquePredicted Data
¹H NMR δ (ppm) in DMSO-d₆: ~1.2 (t, 3H, -CH₂CH ₃), ~2.3 (s, 3H, Ar-CH ₃), ~4.1 (q, 2H, -CH ₂CH₃), ~5.5-6.0 (br s, 2H, -NH ₂), ~7.2 (d, 2H, Ar-H ), ~7.4 (d, 2H, Ar-H ), ~7.8 (s, 1H, pyrazole-H )
¹³C NMR δ (ppm) in DMSO-d₆: ~14.5 (-CH₂C H₃), ~21.0 (Ar-C H₃), ~59.0 (-C H₂CH₃), ~98.0 (C 4-pyrazole), ~120.0 (Ar-C H), ~130.0 (Ar-C H), ~138.0 (Ar-C ), ~140.0 (Ar-C ), ~150.0 (C 5-pyrazole), ~155.0 (C 3-pyrazole), ~165.0 (C =O)
IR (KBr) ν (cm⁻¹): ~3400-3300 (N-H stretching), ~3000-2900 (C-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1580 (C=N stretching)
Mass Spec. (EI) m/z: 245 (M⁺), fragments corresponding to the loss of ethoxy, ethyl, and other moieties.

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction between a substituted hydrazine and a functionalized acrylate.

General Reaction Scheme

G reagent1 4-Methylphenylhydrazine reaction + reagent1->reaction reagent2 Ethyl 2-cyano-3-ethoxyacrylate reagent2->reaction product This compound reaction->product Ethanol, Reflux G cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Mix 4-Methylphenylhydrazine and Ethyl 2-cyano-3-ethoxyacrylate in Ethanol start->reactants reflux Reflux for 16-24h reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate crystallize Crystallize from Ethanol evaporate->crystallize product Obtain Pure Product crystallize->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Compound Ethyl 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxylate (Potential Inhibitor) Pyrazole_Compound->COX_Enzymes Inhibition

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

PropertyValue
Compound Name Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
CAS Number 15001-11-3
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol

Spectroscopic Data (Analog-Based)

The following tables summarize the spectroscopic data for structurally similar compounds: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. These data provide an expected range and pattern for the title compound's spectroscopic characteristics.

¹H NMR Data of Analogs
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1]DMSO-d₆7.90 (s, 1H, pyrazole-H), 7.84 (d, J = 8.1 Hz, 2H, Ph-H), 7.46 (d, J = 8.1 Hz, 2H, Ph-H), 4.22 (s, 2H, -NH₂), 4.18 (q, J = 2.7 Hz, 2H, -OCH₂CH₃), 2.34 (s, 3H, -CH₃), 1.29 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate-Data not available in search results.
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate-Data not available in search results.
¹³C NMR Data of Analogs
CompoundSolventChemical Shift (δ, ppm)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1]-157.0 (C-3), 88.4 (C-5), 46.4 (C-4) (for 4,5-dihydro-1H-pyrazole ring)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate-Data not available in search results.
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate-Data not available in search results.
IR Spectroscopic Data of Analogs
CompoundSample PrepWavenumber (cm⁻¹) and Assignment
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1]-3480 (N-H), 1693 (C=O), 1615 (C=N)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2]KBr WaferData available in spectral databases.
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate-Data available in spectral databases.
Mass Spectrometry Data of Analogs
CompoundIonization Methodm/z (Relative Intensity, %)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1]GC/MS309 (M⁺, 8.37), 245 (6.07), 199 (5.90), 155 (12.81), 91 (33.88), 63 (91.51), 44 (100)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2]-M⁺ at 231
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[3]Electron IonizationM⁺ at 169

Experimental Protocols

The synthesis of this compound can be achieved through a well-established route for this class of compounds: the reaction of a hydrazine derivative with an ethyl cyanoacetate derivative.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxylates

Reaction: Condensation of (4-methylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Procedure:

  • Reactant Preparation: A solution of (4-methylphenyl)hydrazine (1.0 equivalent) is prepared in a suitable solvent, typically absolute ethanol.

  • Addition: To this solution, ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) is added dropwise at room temperature with continuous stirring.

  • Reaction: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Isolation: The precipitated solid product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 p-Tolylhydrazine product Ethyl 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxylate reagent1->product 1. Dissolve reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->product 2. Add solvent Ethanol solvent->product Solvent reflux Reflux reflux->product Heat

Caption: Synthetic pathway for the target compound.

Logical Relationship of Functional Groups

The following diagram illustrates the key functional groups and their connectivity within the target molecule.

Functional_Groups pyrazole Pyrazole Ring N1 C5 C4 tolyl 4-Methylphenyl tolyl->pyrazole:f1 at N1 amino Amino (-NH2) amino->pyrazole:f2 at C5 ester Ethyl Carboxylate (-COOEt) ester->pyrazole:f3 at C4

Caption: Functional group connectivity in the target molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. This compound is a key intermediate in the synthesis of various bioactive molecules, making its structural elucidation crucial for pharmaceutical research and development. This document presents predicted NMR data based on a closely related analogue, outlines experimental protocols for data acquisition, and utilizes visualizations to illustrate the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of the reported data for the structurally similar compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and take into account the electronic effects of the substituent groups.[1][2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3'~7.80s-1H
H-2'', H-6''~7.40d~8.02H
H-3'', H-5''~7.20d~8.02H
NH₂~5.50s (br)-2H
OCH₂CH₃~4.20q~7.12H
Ar-CH₃~2.35s-3H
OCH₂CH₃~1.25t~7.13H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C=O~164.0
C-5'~152.0
C-3'~140.0
C-1''~138.0
C-4''~135.0
C-3'', C-5''~129.5
C-2'', C-6''~125.0
C-4'~97.0
OCH₂CH₃~59.0
Ar-CH₃~20.5
OCH₂CH₃~14.0

Experimental Protocols

The following section outlines a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Homogenization: Gently vortex or shake the sample to ensure complete dissolution.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: 0 to 16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR correlation and a logical workflow for the NMR analysis.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_phenyl 4-Methylphenyl Group N1 N1' N2 N2' N1->N2 C1p C1'' N1->C1p C3 C3' N2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C_ester C(Ester) C4->C_ester COOEt C5->N1 N_amino N(NH₂) C5->N_amino NH₂ O_ester1 O(C=O) C_ester->O_ester1 O_ester2 O(Et) C_ester->O_ester2 C2p C2'' C1p->C2p C3p C3'' C2p->C3p C4p C4'' C3p->C4p C5p C5'' C4p->C5p C_methyl C(Ar-CH₃) C4p->C_methyl CH₃ C6p C6'' C5p->C6p C6p->C1p C_ethyl1 CH₂ O_ester2->C_ethyl1 C_ethyl2 CH₃(Et) C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis A Weigh Compound B Dissolve in DMSO-d₆ A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference Spectra G->H I Peak Picking & Integration H->I J Structure Elucidation I->J

Caption: Logical workflow for NMR data acquisition and analysis.

References

Mass Spectrometry of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural elucidation is a critical step in its synthesis and application as a building block for more complex bioactive molecules. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns upon ionization. This guide details the expected mass spectrometric behavior of the title compound and provides standardized protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

The exact mass spectrum of this compound is not publicly available. However, based on the principles of mass spectrometry and data from analogous compounds, a predicted fragmentation pattern can be elucidated.

2.1. Molecular Ion

The molecular formula of this compound is C₁₃H₁₅N₃O₂. Its calculated molecular weight is 245.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 245.

2.2. Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester group, the pyrazole ring, and the bond connecting the phenyl ring to the pyrazole nucleus. The following diagram illustrates the predicted fragmentation logic.

G M Molecular Ion (M+) m/z 245 F1 Loss of Ethoxy Radical (-OC2H5) m/z 200 M->F1 - •OC2H5 F2 Loss of Ethyl Radical (-C2H5) m/z 216 M->F2 - •C2H5 F4 Tolyl Cation m/z 91 M->F4 Cleavage F5 Pyrazole Core Fragment (Loss of Tolyl Radical) m/z 154 M->F5 - •C7H7 F3 Loss of CO from F1 m/z 172 F1->F3 - CO F6 Loss of H2CN from F5 m/z 126 F5->F6 - H2CN G cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_data Data System Sample Prepared Sample Injector Injector (GC/LC/Direct Infusion) Sample->Injector IonSource Ion Source (EI/ESI) Injector->IonSource MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Software Detector->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing

Crystal structure of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a pyrazole derivative of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, this guide focuses on its closely related sulfonyl analogue. The methodologies for synthesis and crystal structure determination are detailed, and all quantitative data are presented in a structured format for clarity and comparative analysis.

Crystallographic Data

The crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (C₁₃H₁₅N₃O₄S) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/n. A summary of the crystal data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₃H₁₅N₃O₄S
Formula Weight309.34
Temperature100 K
Wavelength1.54184 Å (Cu Kα)
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a6.27869 (7) Å
b15.43607 (12) Å
c15.27141 (13) Å
α90°
β96.2633 (9)°
γ90°
Volume1471.24 (2) ų
Z4
Density (calculated)1.397 Mg/m³
Absorption Coefficient2.14 mm⁻¹
Data Collection
DiffractometerOxford Diffraction Xcalibur (Atlas, Nova)
Reflections Collected51079
Independent Reflections3043 [R(int) = 0.024]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3043 / 0 / 201
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.027, wR2 = 0.074
R indices (all data)R1 = 0.027, wR2 = 0.074
Largest diff. peak and hole0.34 and -0.39 e.Å⁻³

Molecular Structure

The molecular structure of the title compound reveals that the benzene and pyrazole rings are inclined to each other at an angle of 77.48 (3)°. The amino group participates in both intramolecular and intermolecular hydrogen bonds. Specifically, two amino hydrogen atoms are involved in bifurcated hydrogen bonds, forming an intramolecular N—H⋯O interaction and an intermolecular N—H⋯O(N) bond. These intermolecular hydrogen bonds link the molecules into chains along the direction. Furthermore, π–π interactions are observed between the centroids of adjacent benzene and pyrazole rings, with a short distance of 3.680 (3) Å, which connects the hydrogen-bonded chains into layers parallel to the ab plane.

Experimental Protocols

Synthesis

The synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate was achieved through the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide. The reaction was carried out in ethanol at reflux for 16 hours, yielding the 4,5-dihydro-1H-pyrazole analogues with satisfactory yields. Diffraction-quality crystals were obtained by the slow diffusion of an ethanol solution.

Crystal Structure Determination

A suitable single crystal with dimensions 0.25 × 0.12 × 0.10 mm was selected for X-ray diffraction analysis. Data were collected on an Oxford Diffraction Xcalibur (Atlas, Nova) diffractometer at 100 K using Cu Kα radiation. A multi-scan absorption correction was applied using CrysAlis PRO.

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. The amino H atoms were located in a difference map and refined isotropically. The C-bound H atoms were positioned geometrically and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement synthesis Reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide crystallization Slow diffusion of ethanol solution synthesis->crystallization Yields crystals crystal_selection Select suitable single crystal crystallization->crystal_selection diffraction Data collection on Oxford Diffraction Xcalibur (100 K, Cu Kα radiation) crystal_selection->diffraction absorption_correction Multi-scan absorption correction (CrysAlis PRO) diffraction->absorption_correction structure_solution Structure solution (SHELXS97) absorption_correction->structure_solution refinement Full-matrix least-squares refinement on F² (SHELXL97) structure_solution->refinement h_atom_refinement Refinement of H atoms refinement->h_atom_refinement final_structure final_structure h_atom_refinement->final_structure Final Crystal Structure

Figure 1: Experimental workflow for crystal structure determination.

The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 5-aminopyrazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Activity

5-Aminopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BC-7 HeLa (Cervical Cancer)Not specified, but showed synergistic cytotoxicity with cisplatin.
Compound 10h NCI-H520 (Lung Cancer)0.019[1]
SNU-16 (Gastric Cancer)0.059[1]
KATO III (Gastric Cancer)0.073[1]
Compound 24 Pancreatic Cancer Cell LinesPotent CDK2/5 inhibitor[2]
Compound 7b MDA-MB-468 (Breast Cancer)11.45[3]
Compound 16 FaDu (Head and Neck Cancer)11.46[3]
Compound 17 PC3 (Prostate Cancer)13.62[3]
Compound 15 MCF-7 (Breast Cancer)1.88[3]
HepG2 (Liver Cancer)1.62[3]
Compound XIII HepG2 (Liver Cancer)6.57[4]
HCT-116 (Colon Cancer)9.54[4]
MCF-7 (Breast Cancer)7.97[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Materials:

  • 5-aminopyrazole derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition

A significant mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is by inhibiting various protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

Several key signaling pathways have been identified as targets for 5-aminopyrazole derivatives.

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and plays a crucial role in regulating inflammation, apoptosis, and cell cycle.[8][9] Some 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.[10]

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk downstream_targets Downstream Targets (e.g., MAPKAPK-2, ATF-2, Stat1) p38_mapk->downstream_targets five_aminopyrazole 5-Aminopyrazole Derivatives five_aminopyrazole->p38_mapk Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Control) downstream_targets->cellular_responses FGFR_Signaling_Pathway fgf FGF fgfr FGFR fgf->fgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt plc_gamma PLCγ Pathway fgfr->plc_gamma five_aminopyrazole 5-Aminopyrazole Derivatives five_aminopyrazole->fgfr Inhibition cellular_responses Cellular Responses (Proliferation, Survival, Angiogenesis) ras_raf_mek_erk->cellular_responses pi3k_akt->cellular_responses plc_gamma->cellular_responses BTK_Signaling_Pathway bcr B-Cell Receptor (BCR) btk Bruton's Tyrosine Kinase (BTK) bcr->btk plc_gamma2 PLCγ2 btk->plc_gamma2 five_aminopyrazole 5-Aminopyrazole Derivatives (e.g., Pirtobrutinib) five_aminopyrazole->btk Inhibition downstream_signaling Downstream Signaling (e.g., NF-κB, MAPK) plc_gamma2->downstream_signaling cellular_responses B-Cell Proliferation & Survival downstream_signaling->cellular_responses Synthesis_Workflow starting_materials Starting Materials (e.g., β-Ketonitriles, Hydrazines) cyclization Cyclization Reaction starting_materials->cyclization reaction_conditions Reaction Conditions (Solvent, Temperature, Catalyst) reaction_conditions->cyclization aminopyrazole_core 5-Aminopyrazole Core cyclization->aminopyrazole_core functionalization Further Functionalization (e.g., Acylation, Alkylation) aminopyrazole_core->functionalization final_derivatives Final 5-Aminopyrazole Derivatives functionalization->final_derivatives

References

An In-depth Technical Guide on the Therapeutic Potential of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate as a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. While direct therapeutic targets of this compound are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide elucidates the potential therapeutic targets that can be engaged by derivatives of this pyrazole core, with a focus on oncology and inflammatory diseases. We present a comprehensive overview of its synthetic utility, key biological activities of its derivatives, and relevant experimental protocols, providing a roadmap for its application in modern drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal template for designing enzyme inhibitors and receptor modulators. This compound, with its strategically positioned amino and carboxylate functionalities, offers multiple points for chemical elaboration, enabling the exploration of vast chemical space and the optimization of pharmacological properties.[3] This compound has been instrumental in the development of targeted therapies, particularly in the fields of oncology and inflammation.[3]

Synthetic Versatility and Core Reactions

This compound serves as a key intermediate for the construction of more complex, biologically active molecules. Its synthesis and subsequent derivatization are well-established.

General Synthesis of the Pyrazole Core

A common synthetic route to this compound involves the condensation of a hydrazine derivative with a β-ketoester or a related three-carbon synthons.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-methylphenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate, ethanol, and a suitable base (e.g., triethylamine or sodium ethoxide).

  • Procedure:

    • To a solution of 4-methylphenylhydrazine hydrochloride in ethanol, add the base and stir for a short period to liberate the free hydrazine.

    • Add ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Key Derivatization Reactions

The amino and ester groups on the pyrazole ring are readily functionalized to generate diverse libraries of compounds.

  • Amide Coupling: The amino group can be acylated with various carboxylic acids or acid chlorides to form amides. This is a common strategy for introducing pharmacophoric elements that can interact with specific amino acid residues in a target protein.

  • Pyrimidinone Formation: The 5-amino-pyrazole moiety is a classic precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to be potent kinase inhibitors. This is typically achieved by condensation with a one-carbon source like formamide or formic acid, followed by cyclization.

  • Urea and Thiourea Formation: Reaction of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which have shown a broad spectrum of biological activities.

Potential Therapeutic Targets of Derivatives

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have been shown to target several key proteins implicated in disease.

Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important kinase families.

Aberrant FGFR signaling is a key driver in various cancers. Pyrazole-based compounds have been developed as potent FGFR inhibitors. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against FGFR1, FGFR2, and FGFR3.[4]

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for inflammatory diseases. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, synthesized from 5-aminopyrazole precursors, have been identified as potent IRAK4 inhibitors.[5]

Anti-inflammatory and Anti-cancer Activity

Derivatives of 5-aminopyrazoles have demonstrated significant anti-inflammatory and anti-cancer properties, although the specific molecular targets are not always fully elucidated.

Substituted pyrazole-3-carboxylate derivatives have shown promising anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema model.[6] The mechanism is often attributed to the inhibition of pro-inflammatory mediators.

Various 5-aminopyrazole derivatives have been evaluated for their anti-cancer activity against a range of cell lines.[7][8] The anti-proliferative effects are often linked to the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative derivatives synthesized from 5-aminopyrazole precursors. It is important to note that these data are for derivatives and not for this compound itself.

Derivative ClassTarget/ActivityModel SystemQuantitative Data (IC50/EC50)Reference
5-Amino-1H-pyrazole-4-carboxamidesFGFR1, FGFR2, FGFR3Biochemical Assay46 nM, 41 nM, 99 nM[4]
5-Amino-1H-pyrazole-4-carboxamidesNCI-H520, SNU-16, KATO III cancer cellsCell Proliferation Assay19 nM, 59 nM, 73 nM[4]
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4Biochemical AssayVaries by derivative[5]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant inhibition[6]

Visualizing Synthetic and Therapeutic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic utility of this compound and its role as a scaffold for targeting kinases.

G cluster_synthesis Synthetic Pathways from the Pyrazole Core cluster_derivatives Key Derivatives cluster_targets Therapeutic Applications cluster_outcomes Biological Outcomes start Ethyl 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxylate amide Amide Derivatives start->amide Acylation pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines start->pyrazolo_pyrimidine Cyclization urea Urea/Thiourea Derivatives start->urea Reaction with Isocyanates kinase_inhibition Kinase Inhibition (e.g., FGFR, IRAK4) amide->kinase_inhibition anti_cancer Anti-cancer Activity amide->anti_cancer pyrazolo_pyrimidine->kinase_inhibition anti_inflammatory Anti-inflammatory Activity urea->anti_inflammatory G cluster_workflow General Experimental Workflow for Derivative Synthesis and Screening synthesis Synthesis of Pyrazole Derivative purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) purification->biochemical_assay cell_based_assay Cell-based Assay (e.g., Proliferation) biochemical_assay->cell_based_assay in_vivo_study In Vivo Study (e.g., Animal Model) cell_based_assay->in_vivo_study

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Possessing a pyrazole core, a privileged scaffold in drug discovery, this molecule serves as a versatile intermediate in the synthesis of compounds with potential therapeutic applications, notably as anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic protocol, and an exploration of the potential mechanism of action for this class of compounds. Due to the limited availability of specific experimental data for the title compound, information for a closely related analog, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, is provided as a reference for experimental methodologies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₂-
Molecular Weight 245.28 g/mol -
Appearance Off-white crystals[1]
Melting Point 112-118 °C[1]
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP Data not available-

Synthesis and Characterization

A detailed experimental protocol for the synthesis of the title compound is not available in the reviewed literature. However, a representative synthesis of a structurally similar compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , is described below. This protocol illustrates a common synthetic route to this class of pyrazole derivatives.

Representative Experimental Protocol: Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

This synthesis involves the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide in ethanol.

Materials:

  • (E)-ethyl 2-cyano-3-ethoxyacrylate

  • 4-methylbenzenesulfonohydrazide

  • Absolute ethanol

Procedure:

  • A solution of 4-methylbenzenesulfonohydrazide (0.01 mol) in absolute ethanol (20 mL) is prepared.

  • To this solution, (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol) is added.

  • The reaction mixture is heated at reflux for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is crystallized from ethanol to yield the final product.[2]

Workflow for the Synthesis of a Related Pyrazole Derivative

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product reactant1 4-methylbenzenesulfonohydrazide process1 Dissolve in Ethanol reactant1->process1 reactant2 (E)-ethyl 2-cyano-3-ethoxyacrylate reactant2->process1 process2 Reflux for 16h process1->process2 workup1 Cool to RT process2->workup1 workup2 Evaporate Solvent workup1->workup2 workup3 Crystallize from Ethanol workup2->workup3 product Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]- 1H-pyrazole-4-carboxylate workup3->product

A representative synthetic workflow for a related pyrazole derivative.
Characterization Data of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

The following spectral data are for the representative sulfonyl analog and are provided to give an indication of the expected spectral features for this class of compounds.

TechniqueData
IR (cm⁻¹) 3480 (N-H), 1693 (C=O), 1615 (C=N)[2]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 7.90 (s, 1H, pyrazole-H), 7.84 (d, 2H), 7.46 (d, 2H), 4.22 (s, 2H, -NH₂), 4.18 (q, 2H), 2.34 (s, 3H, CH₃), 1.29 (t, 3H)[2]
GC/MS (m/z) 309 (M+), 245, 199, 155, 91, 63, 44[2]

Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature.

Potential Mechanism of Action in Inflammation

Derivatives of 5-amino-1H-pyrazole are recognized for their anti-inflammatory properties. The primary mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Additionally, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is another key mechanism through which these compounds exert their anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2. Pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to nucleus Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits DNA DNA NFkB_active->DNA binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) mRNA->Cytokines COX2 COX-2 mRNA->COX2

Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Many pyrazole-containing compounds are selective COX-2 inhibitors. By inhibiting COX-2, these compounds reduce the production of prostaglandins, leading to analgesic and anti-inflammatory effects.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents. While specific experimental data for this compound is limited, the information available for structurally related analogs provides a strong foundation for its potential physicochemical properties and biological activity. The anti-inflammatory effects of this class of compounds are likely mediated through the inhibition of the NF-κB and COX-2 signaling pathways. Further research is warranted to fully characterize the physicochemical properties and pharmacological profile of the title compound to unlock its full therapeutic potential.

References

Navigating the Physicochemical Landscape of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. Its favorable reactivity and purported stability make it a valuable building block in the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering insights for its effective handling, formulation, and development. While specific quantitative data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the known behavior of pyrazole derivatives and outlines standard experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₅N₃O₂--INVALID-LINK--
Molecular Weight 245.28 g/mol --INVALID-LINK--
Appearance Off-white crystals--INVALID-LINK--
Melting Point 112-118 °C--INVALID-LINK--
Purity (by HPLC) ≥ 98%--INVALID-LINK--
Storage Conditions 0-8°C--INVALID-LINK--

Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterLow to sparingly solubleThe presence of the non-polar 4-methylphenyl group and the overall molecular structure suggest limited aqueous solubility.
EthanolSolublePyrazole derivatives generally exhibit good solubility in alcohols like ethanol.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of dissolving pyrazole structures.
AcetoneSolubleAcetone is a polar aprotic solvent that is often effective in dissolving pyrazole derivatives.
DichloromethaneSolubleThe compound's organic nature suggests good solubility in chlorinated solvents.
TolueneModerately SolubleThe aromatic nature of both the compound and the solvent suggests some degree of solubility.
Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound in each sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_protocol Solubility Determination Workflow A Add excess compound to solvent B Equilibrate via shaking at constant T A->B C Separate solid and liquid phases (centrifuge) B->C D Filter supernatant C->D E Dilute sample D->E F Analyze concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for solubility determination.

Stability Profile and Forced Degradation Studies

While specific stability data is not published, a comprehensive understanding of the compound's stability can be achieved through forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation. This helps in understanding the degradation pathways and the intrinsic stability of the molecule.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C)To assess degradation in an acidic environment.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C)To evaluate degradation in an alkaline environment.
Oxidative Degradation 3-30% H₂O₂, room temperatureTo investigate susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 80-100°C)To determine the effect of high temperature on the solid state.
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)To assess stability upon exposure to light.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl. Keep the solution at room temperature or heat it to accelerate degradation. At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

  • Basic Degradation: Follow the same procedure as for acidic degradation, but use NaOH instead of HCl.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of H₂O₂. Monitor the reaction at room temperature. At various intervals, take samples and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to high temperatures in a controlled oven. At different time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis of the parent peak is also crucial.

G cluster_protocol Forced Degradation Workflow Start Drug Substance Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Pathways Analysis->Results G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Kinase Downstream Kinase (e.g., IRAK4) Receptor->Kinase Compound Ethyl 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxylate Compound->Receptor Inhibition Compound->Kinase Inhibition TF Transcription Factors (e.g., NF-κB) Kinase->TF Response Cellular Response (Inflammation, Proliferation) TF->Response

The Enduring Potency of the Pyrazole Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the pyrazole core, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, biological activities, and therapeutic applications. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of this potent pharmacophore.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved drugs targeting a diverse range of diseases.[1] Notable examples include the anti-inflammatory drug Celecoxib (a selective COX-2 inhibitor), the anti-cancer agent Ruxolitinib (a JAK inhibitor), and Sildenafil for erectile dysfunction (a phosphodiesterase inhibitor).[1] The success of these drugs highlights the pyrazole scaffold's ability to be readily modified to achieve high potency and selectivity for various biological targets.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The most common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] Variations of this method, including microwave-assisted and ultrasound-assisted syntheses, offer advantages such as reduced reaction times and improved yields.

Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole from ethyl acetoacetate and phenylhydrazine, a common starting point for many bioactive pyrazole compounds.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,3,5-substituted pyrazole derivative.

Biological Activities and Therapeutic Targets

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This wide range of bioactivity is a testament to the pyrazole scaffold's ability to be tailored to interact with various enzymes and receptors.

Anti-inflammatory Activity: COX Inhibition

A significant number of pyrazole-based compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib is a prime example of a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
SC-558>19000.0053>358,490
PhenylbutazoneVaries (non-selective)Varies (non-selective)~1

Table 1: In vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.[3]

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a key component in numerous kinase inhibitors developed for cancer therapy. These compounds often target signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases.[4][5][6] Pyrazole-based inhibitors, such as Ruxolitinib, have been developed to target JAK enzymes and modulate this pathway.[7]

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates JAK->JAK STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates PyrazoleInhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) PyrazoleInhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several pyrazole-containing compounds have been developed as inhibitors of VEGF receptors (VEGFRs).[9][10]

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates CellProliferation Cell Proliferation & Angiogenesis MAPK_Pathway->CellProliferation Promotes PyrazoleInhibitor Pyrazole Inhibitor PyrazoleInhibitor->VEGFR Inhibits

Caption: The VEGF signaling pathway and the inhibitory action of pyrazole-based drugs.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.[12] Pyrazole urea derivatives are a class of potent p38 MAPK inhibitors.[12]

p38_MAPK_Pathway StressStimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK StressStimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->TranscriptionFactors Phosphorylates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Mediates PyrazoleInhibitor Pyrazole Inhibitor PyrazoleInhibitor->p38_MAPK Inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole-based drugs.

Compound/DrugTarget KinaseIC50 (nM)Disease Area
RuxolitinibJAK13.3Myelofibrosis
JAK22.8
Compound 3fJAK13.4Cancer (preclinical)
JAK22.2
JAK33.5
Compound 11bJAK2-Cancer (preclinical)
BIRB 796p38 MAPK-Inflammatory Diseases
Compound 3iVEGFR-28.93Cancer (preclinical)
Compound 3aVEGFR-238.28Cancer (preclinical)

Table 2: Quantitative data for selected pyrazole-based kinase inhibitors.[4][9]

Experimental Workflow for Pyrazole-Based Drug Discovery

The discovery and development of novel pyrazole-based therapeutics typically follow a structured workflow, from initial library synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Pyrazole Library Synthesis B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro & In Vivo Pharmacology D->E F ADMET Studies E->F G Candidate Selection F->G

Caption: A typical experimental workflow for the discovery of pyrazole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test pyrazole compounds dissolved in DMSO

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole test compounds in DMSO.

  • Reaction Mixture Preparation: In the wells of a microplate, add the kinase reaction buffer, the purified kinase, and the kinase substrate.

  • Initiation of Reaction: Add the test compounds to the respective wells, followed by the addition of ATP to initiate the kinase reaction. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to be decorated with a variety of functional groups, allows for the fine-tuning of its pharmacological properties. The successful development of numerous pyrazole-containing drugs is a strong indicator of its therapeutic potential. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and biology, from synthesis and experimental evaluation to its role in modulating critical signaling pathways. As our understanding of disease biology deepens, the versatile pyrazole scaffold is poised to remain a central element in the design and discovery of the next generation of innovative medicines.

References

Methodological & Application

Use of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential therapeutic agents, focusing on its role in the development of anti-inflammatory and anticoagulant drugs.

Chemical Properties and Applications

This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules. The amino and ester functionalities on the pyrazole ring offer reactive sites for further chemical modifications, allowing for the construction of diverse compound libraries for drug discovery screening.

Key Applications:

  • Anti-inflammatory Agents: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] By serving as a precursor to multi-substituted pyrazoles, this intermediate is valuable in the development of novel COX-2 inhibitors with potentially improved efficacy and reduced side effects.

  • Anticoagulants: Pyrazole derivatives are also prominent in the design of direct factor Xa inhibitors, a class of oral anticoagulants used to prevent and treat thromboembolic events.[3][4] This intermediate can be utilized to synthesize compounds that mimic the binding of natural substrates to the active site of Factor Xa.

  • Agrochemicals: Beyond pharmaceuticals, this pyrazole derivative is a key intermediate in the synthesis of certain pesticides and herbicides. For example, it shares structural similarities with intermediates used in the production of insecticides like Fipronil.[5][]

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₅N₃O₂
Molecular Weight 245.28 g/mol
CAS Number 15001-11-3
Appearance Off-white to pale yellow solid
Melting Point 135-139 °C
Solubility Soluble in ethanol, methanol, DMSO, and DMF

Table 2: Representative Reaction Yields for Further Derivatization

Reaction TypeReagentsProduct TypeTypical Yield (%)
Amide CouplingCarboxylic acid, Coupling agentN-Acyl pyrazole derivative75-90%
Sandmeyer ReactionNaNO₂, HBF₄5-Fluoro-pyrazole derivative50-65%
Buchwald-Hartwig AminationAryl halide, Palladium catalyst5-Arylamino-pyrazole derivative60-80%
Ester HydrolysisLiOH or NaOHPyrazole-4-carboxylic acid>90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established reaction of a hydrazine derivative with an ethoxymethylenecyanoacetate derivative.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Expected Yield: 70-85%

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (A Potential Kinase Inhibitor Scaffold)

This protocol outlines a common cyclization reaction to form a fused heterocyclic system.

Materials:

  • This compound

  • Formamide

  • Sodium ethoxide

Procedure:

  • A mixture of this compound (1.0 eq) and formamide (10 eq) is heated to 150-160 °C.

  • A catalytic amount of sodium ethoxide is added to the mixture.

  • The reaction is stirred at this temperature for 4-6 hours, monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.

Expected Yield: 65-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_application Application start p-Tolylhydrazine HCl + Ethyl 2-cyano-3-ethoxyacrylate reaction Reflux in Ethanol with Triethylamine start->reaction workup Work-up (Solvent removal, Extraction) reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, Purity) purification->analysis derivatization Derivatization (e.g., Cyclization) analysis->derivatization bioassay Biological Screening analysis->bioassay derivatization->bioassay

Caption: Experimental workflow for the synthesis and application of the pyrazole intermediate.

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole_inhibitor Pyrazole-based COX-2 Inhibitor pyrazole_inhibitor->cox2 Inhibition

Caption: Signaling pathway of COX-2 inhibition by pyrazole-based anti-inflammatory drugs.

factor_xa_pathway cluster_cascade Coagulation Cascade factor_x Factor X factor_xa Factor Xa factor_x->factor_xa Intrinsic & Extrinsic Pathways prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin Catalyzed by Factor Xa fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin fibrinogen->fibrin clot Blood Clot fibrin->clot pyrazole_inhibitor Pyrazole-based Factor Xa Inhibitor pyrazole_inhibitor->factor_xa Inhibition

Caption: Mechanism of action of pyrazole-based Factor Xa inhibitors in the coagulation cascade.[7][8]

References

Application Notes and Protocols for Developing Anti-inflammatory Agents from Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, evaluation, and mechanistic understanding of pyrazole carboxylate derivatives as potent anti-inflammatory agents. The information is curated from recent scientific literature to guide researchers in this promising area of drug discovery.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide range of pharmacological activities, particularly as anti-inflammatory agents.[1][2][3][4][5] The pyrazole scaffold is a key feature in several commercially successful anti-inflammatory drugs, including the selective COX-2 inhibitor, Celecoxib.[1][3][5][6] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.[1][7] This document outlines the synthesis of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and provides protocols for assessing their anti-inflammatory efficacy. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that leads to the production of prostaglandins.[1][8]

Data Presentation: Anti-inflammatory Activity of Pyrazole Carboxylates

The following table summarizes the in vitro and in vivo anti-inflammatory activities of various pyrazole carboxylate derivatives from recent studies. This allows for a clear comparison of their potency.

Compound IDTargetIC50 (µM)In Vivo ModelED50 (mg/kg)Selectivity Index (SI) for COX-2Reference
15c COX-20.059 - 3.89Carrageenan-induced rat paw edema8.22 - 31.2228.56 - 98.71[9]
15d COX-20.059 - 3.89Carrageenan-induced rat paw edema8.22 - 31.2228.56 - 98.71[9]
15h COX-20.059 - 3.89Carrageenan-induced rat paw edema8.22 - 31.2228.56 - 98.71[9]
19d COX-20.059 - 3.89Carrageenan-induced rat paw edema8.22 - 31.2228.56 - 98.71[9]
PYZ28 COX-20.26-->192.3[10]
PYZ37 COX-20.2---[10]
PYZ16 COX-20.52--10.73[10]
Celecoxib COX-20.22Carrageenan-induced rat paw edema40.3913.65[9]
Indomethacin COX-1/COX-2-Carrageenan-induced rat paw edema--[11]
Compound 2g LOX80---[5][6]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; SI: Selectivity Index (IC50 for COX-1 / IC50 for COX-2).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

This protocol is based on the Knorr synthesis, a classical and efficient method for preparing pyrazole derivatives.[1][2][7]

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates (1a-j)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add an equimolar mixture of diethyl oxalate and a substituted acetophenone derivative.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the intermediate product.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified ethyl-2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)

  • In a round-bottom flask, suspend the synthesized intermediate (from Step 1) in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • The solid product that precipitates is filtered, washed thoroughly with water, and dried.

  • Purify the final compound by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

  • Characterize the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.[12]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.[13]

  • Add the test compounds (dissolved in a suitable solvent like DMSO) to the wells at various concentrations.

  • Use a known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective) as a positive control and the solvent as a negative control.

  • Initiate the reaction by adding arachidonic acid.

  • The peroxidase activity of COX is monitored colorimetrically by observing the appearance of oxidized N,N,N,N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.[13]

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13]

  • Use adult Wistar rats of either sex, weighing between 150-200g.

  • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for each synthesized compound at different doses.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour of drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Mandatory Visualizations

G cluster_synthesis Synthesis of Pyrazole Carboxylates Substituted Acetophenone Substituted Acetophenone Intermediate Ethyl-2,4-dioxo-4-phenylbutanoate Substituted Acetophenone->Intermediate Sodium Ethoxide Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Intermediate Final Product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Intermediate->Final Product Glacial Acetic Acid Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final Product G cluster_workflow Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization InVitro In Vitro COX Inhibition Assay Characterization->InVitro InVivo In Vivo Anti-inflammatory Model InVitro->InVivo DataAnalysis Data Analysis (IC50, ED50) InVivo->DataAnalysis G cluster_pathway Anti-inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid TNFa TNF-α InflammatoryStimuli->TNFa COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Pyrazole Pyrazole Carboxylates Pyrazole->COX2 Inhibition TNFa->COX2

References

Application Notes and Protocols: Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate as a key intermediate in the synthesis of novel agrochemical fungicides. This document includes detailed experimental protocols, quantitative data on fungicidal activity, and visual representations of synthetic pathways.

Introduction

This compound is a versatile building block in the development of pyrazole-based fungicides. The pyrazole ring system is a critical pharmacophore in many commercial agrochemicals due to its broad-spectrum fungicidal activity. Derivatives of this compound, particularly pyrazole carboxamides, have shown significant efficacy against a variety of plant pathogens. This is often attributed to their ability to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.

Synthetic Applications

The primary application of this compound in agrochemical synthesis is its conversion to pyrazole-4-carboxylic acid, which is then coupled with various aniline derivatives to form a diverse library of pyrazole carboxamide fungicides. The amino group at the 5-position can also be a site for further chemical modification to explore structure-activity relationships (SAR).

General Synthetic Pathway

The overall synthetic strategy involves a two-step process starting from this compound:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting pyrazole carboxylic acid is activated and then reacted with a substituted aniline to form the target pyrazole carboxamide.

start Ethyl 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxylate intermediate 5-Amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxylic acid start->intermediate Saponification (e.g., NaOH, H2O/EtOH) final_product Pyrazole Carboxamide Fungicide intermediate->final_product Amide Coupling (e.g., SOCl2, then amine) aniline Substituted Aniline aniline->final_product

Caption: General synthetic scheme for pyrazole carboxamide fungicides.

Experimental Protocols

The following are detailed protocols for the synthesis of a model pyrazole carboxamide fungicide from this compound.

Protocol 1: Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (0.2 mol) in 50 mL of water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with constant stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of N-(substituted-phenyl)-5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Objective: To couple the pyrazole carboxylic acid with a substituted aniline to form the final fungicide.

Materials:

  • 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (0.05 mol) and 100 mL of anhydrous DCM.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (0.06 mol) dropwise.

  • After the addition is complete, add a catalytic amount of anhydrous DMF (2-3 drops).

  • Remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.

  • In a separate 500 mL round-bottom flask, dissolve the substituted aniline (0.05 mol) and triethylamine (0.06 mol) in 150 mL of anhydrous DCM.

  • Cool the aniline solution in an ice bath.

  • Dissolve the crude acid chloride from the previous step in 50 mL of anhydrous DCM and add it dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole carboxamide.

cluster_protocol1 Protocol 1: Saponification cluster_protocol2 Protocol 2: Amide Coupling p1_start Dissolve Ester in EtOH p1_add_naoh Add NaOH solution p1_start->p1_add_naoh p1_reflux Reflux for 4-6h p1_add_naoh->p1_reflux p1_evaporate Remove EtOH p1_reflux->p1_evaporate p1_acidify Acidify with HCl p1_evaporate->p1_acidify p1_precipitate Precipitate and Filter p1_acidify->p1_precipitate p1_dry Dry the Carboxylic Acid p1_precipitate->p1_dry p2_acid_chloride Form Acid Chloride (Carboxylic Acid + SOCl2) p1_dry->p2_acid_chloride p2_coupling Couple Acid Chloride and Aniline Solution p2_acid_chloride->p2_coupling p2_aniline_sol Prepare Aniline Solution (Aniline + Base in DCM) p2_aniline_sol->p2_coupling p2_workup Aqueous Workup p2_coupling->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_final Pure Pyrazole Carboxamide p2_purify->p2_final

Caption: Experimental workflow for the synthesis of pyrazole carboxamides.

Fungicidal Activity Data

The following tables summarize the in vitro fungicidal activity (EC₅₀ values in µg/mL) of various pyrazole carboxamide derivatives against several important plant pathogenic fungi. Lower EC₅₀ values indicate higher fungicidal activity.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against Various Fungi [1][2]

Compound IDR¹ SubstituentR² SubstituentAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7af -CH₃5-ethyl-1,3,4-thiadiazol-2-yl>100>100>100>100
7bc -CH₃2,4-dichlorophenyl72.2061.29>10081.72
7bg -CH₃2-methyl-4-chlorophenyl11.227.9327.434.99
7bh -CH₃2-chloro-5-(trifluoromethyl)phenyl24.7625.486.995.93
7bi -CH₃2-fluoro-4-chloro-5-isopropoxyphenyl21.019.0832.407.69
7ai -CH₃5-methylisoxazol-3-yl2.243.2110.290.37
Carbendazol (Control)(Control)0.990.960.961.00

Data extracted from Sun et al., 2015.

Table 2: Fungicidal Activity of Pyrazole Carboxamide Thiazole Derivatives

Compound IDSubstituent (R)Valsa mali EC₅₀ (mg/L)Rhizoctonia solani EC₅₀ (mg/L)
6i 2-Cl1.77>50
19i 2-F1.97>50
23i 2-Me>503.79
Boscalid (Control)9.19>50

Data extracted from a study on pyrazole carboxamide thiazole derivatives.

Structure-Activity Relationship (SAR)

The data presented in the tables suggest several key structure-activity relationships:

  • The nature of the substituent on the aniline ring significantly influences the fungicidal activity.

  • In some cases, the introduction of specific heterocyclic moieties, such as isoxazole, can lead to potent and broad-spectrum activity.

  • The substitution pattern on the pyrazole ring itself is also a critical determinant of biological activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of pyrazole-based agrochemical fungicides. The straightforward synthetic routes and the tunable nature of the resulting pyrazole carboxamides make this an attractive scaffold for the discovery and development of new crop protection agents. The provided protocols and data serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols for Growing Diffraction-Quality Crystals of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for growing single crystals of pyrazole derivatives suitable for X-ray diffraction analysis. The successful cultivation of high-quality crystals is paramount for elucidating three-dimensional molecular structures, a critical step in structure-based drug design and materials science. The following sections detail commonly employed crystallization techniques, including slow evaporation, slow cooling, vapor diffusion, and solvent layering, along with troubleshooting guidance.

Introduction to Crystallization of Pyrazole Derivatives

Pyrazole and its derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science. Obtaining diffraction-quality crystals of these compounds can be challenging due to factors such as polymorphism, solubility, and the tendency to form oils or amorphous solids. The selection of an appropriate crystallization strategy is therefore crucial. This guide outlines systematic approaches to screen for and optimize crystallization conditions.

Key Crystallization Techniques

The choice of crystallization method is dependent on the physicochemical properties of the pyrazole derivative, such as its solubility and stability, as well as the quantity of material available.[1] A summary of common techniques is presented below.

Slow Evaporation

This is often the simplest method for crystallization.[1] A near-saturated solution of the pyrazole derivative is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in solute concentration and subsequent crystal formation.[2]

Slow Cooling

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[3] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility of the compound and inducing crystallization.[2]

Vapor Diffusion

Vapor diffusion is a highly successful method, particularly when only small amounts of the compound are available.[1] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent, leading to a gradual decrease in solubility and crystal growth.[4]

Solvent Layering (Liquid-Liquid Diffusion)

In this method, a solution of the pyrazole derivative is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface as the solvents slowly mix.[6]

Data Presentation: Crystallization Parameters for Pyrazole Derivatives

The selection of an appropriate solvent system is the most critical factor in successful crystallization. The following table summarizes common solvents and suggested parameters for the crystallization of pyrazole derivatives. It is important to note that these are starting points, and empirical optimization is often necessary for new compounds.

Technique Solvent System Typical Concentration Temperature Timeframe Notes
Slow Evaporation Single solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Chloroform[7][8]Near-saturationRoom TemperatureDays to weeksThe rate of evaporation can be controlled by the opening of the vessel.[1]
Slow Cooling Single or binary solvents with temperature-dependent solubility (e.g., Ethanol/Water)[7]Saturated at elevated temperatureGradual cooling from boiling point to room temperature or below[2]Hours to daysA Dewar flask can be used to achieve very slow cooling rates.[2]
Vapor Diffusion Good Solvent: Dichloromethane, Tetrahydrofuran, Methanol, Ethanol, Acetone Anti-Solvent: Diethyl ether, Hexane, Cyclohexane, Pentane[1][9]Concentrated solution (e.g., 4 mg in 0.5 mL)[9]Room Temperature or refrigerated to slow diffusion[1]Days to weeksThe anti-solvent should be more volatile than the good solvent.[1]
Solvent Layering Good Solvent: Dichloromethane, Chloroform Anti-Solvent: Hexane, Pentane, Diethyl EtherConcentrated solutionRoom TemperatureDaysThe anti-solvent should be less dense than the good solvent solution.[6]

Experimental Protocols

The following are detailed step-by-step protocols for the crystallization of pyrazole derivatives.

Protocol for Slow Evaporation
  • Solvent Selection: Choose a solvent in which the pyrazole derivative has moderate solubility.

  • Preparation of Solution: Prepare a near-saturated solution of the compound by dissolving it in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, but the solution should be allowed to return to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or beaker) to remove any particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm containing a few small holes to allow for slow evaporation.

  • Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol for Slow Cooling
  • Solvent Selection: Identify a solvent or solvent mixture in which the compound has significantly higher solubility at elevated temperatures than at room temperature.[7]

  • Preparation of Saturated Solution: In a clean flask, dissolve the minimum amount of the pyrazole derivative in the chosen solvent at its boiling point to create a saturated solution.[3]

  • Hot Filtration: If any undissolved material remains, perform a hot filtration to remove impurities.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of large crystals, insulate the flask (e.g., with cotton or by placing it in a Dewar of hot water).[9]

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.

  • Crystal Collection: Collect the crystals by filtration and wash with a small amount of the cold solvent.

Protocol for Vapor Diffusion
  • Apparatus Setup: Place a small, open vial (the "crystallization vial") inside a larger, sealable container (e.g., a beaker or a larger vial).

  • Preparation of Compound Solution: Prepare a concentrated solution of the pyrazole derivative in a "good" solvent (e.g., 2-5 mg in 0.2-0.5 mL).

  • Dispensing Solutions: Add the compound solution to the inner crystallization vial. Add a larger volume (e.g., 2-5 mL) of the volatile "anti-solvent" to the outer container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a stable environment.

  • Monitoring: Monitor for crystal growth in the inner vial over several days to weeks. The anti-solvent vapor will slowly diffuse into the compound solution, causing crystallization.

Protocol for Solvent Layering
  • Preparation of Compound Solution: Prepare a concentrated solution of the pyrazole derivative in a relatively dense "good" solvent (e.g., dichloromethane or chloroform) in a narrow container like a test tube or an NMR tube.

  • Layering the Anti-Solvent: Carefully and slowly add a less dense, miscible "anti-solvent" (e.g., hexane or pentane) on top of the compound solution using a pipette or syringe, minimizing mixing of the two layers. An interface between the two solvents should be visible.

  • Incubation: Seal the container and allow it to stand undisturbed.

  • Crystal Growth: Crystals will typically form at the interface of the two solvents as they slowly diffuse into one another.

Troubleshooting Common Crystallization Problems

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Concentrate the solution by slow evaporation; try a different solvent or a binary solvent system; add an anti-solvent; scratch the inside of the vessel with a glass rod to create nucleation sites.[7]
Oiling Out Compound precipitates above its melting point or is too concentrated.Use a more dilute solution; slow down the crystallization process (slower cooling or evaporation); change the solvent system.[7]
Formation of a Powder or Small Needles Nucleation is too rapid.Use a more dilute solution; slow down the rate of crystallization (e.g., slower cooling, slower evaporation, or placing the vapor diffusion setup in a colder environment).
Impure Crystals Impurities are co-crystallizing with the product.Ensure the starting material is sufficiently pure; allow the solution to cool more slowly to allow for selective crystallization.[3]

Visualizations

Experimental Workflow for Crystallization Screening

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start with Pure Pyrazole Derivative solubility Assess Solubility in Various Solvents start->solubility evaporation Slow Evaporation solubility->evaporation cooling Slow Cooling solubility->cooling vapor Vapor Diffusion solubility->vapor layering Solvent Layering solubility->layering crystals Diffraction-Quality Crystals evaporation->crystals Success no_crystals No Crystals / Oil / Powder evaporation->no_crystals Failure cooling->crystals Success cooling->no_crystals Failure vapor->crystals Success vapor->no_crystals Failure layering->crystals Success layering->no_crystals Failure end X-ray Diffraction Analysis crystals->end troubleshoot Adjust Parameters: - Solvent System - Concentration - Temperature - Rate no_crystals->troubleshoot troubleshoot->solubility

Caption: Workflow for pyrazole derivative crystallization.

Vapor Diffusion Crystallization Setup

G cluster_main Sealed Outer Vessel cluster_inner Inner Vial solution Pyrazole Derivative in 'Good' Solvent vapor Vapor Diffusion (Anti-Solvent into Good Solvent) anti_solvent 'Anti-Solvent' (more volatile) anti_solvent->solution

Caption: Vapor diffusion crystallization schematic.

References

Application Notes and Protocols for the Use of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in the Development of Pan-FGFR Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a known driver in various cancers, making it a compelling target for therapeutic intervention.[2][3] Covalent inhibitors have emerged as a promising strategy to achieve potent and durable target inhibition, often overcoming resistance mechanisms associated with non-covalent inhibitors.[1] The pyrazole scaffold is a well-established privileged structure in the design of kinase inhibitors.[4] This document provides detailed application notes and protocols for the utilization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate as a key starting material for the synthesis of novel pan-FGFR covalent inhibitors.

Rationale for Use

This compound (CAS 15001-11-3) is a commercially available building block that provides a solid foundation for the synthesis of potent kinase inhibitors.[5][6] Its 5-amino-1-aryl-pyrazole-4-carboxylate core is a key feature in a number of reported kinase inhibitors. By modifying the ethyl ester at the 4-position to a carboxamide and subsequently introducing a reactive group (a "warhead") capable of forming a covalent bond with a non-catalytic cysteine residue in the ATP binding pocket of FGFRs, this starting material can be elaborated into potent and selective pan-FGFR covalent inhibitors.[2]

Key Pan-FGFR Covalent Inhibitors

Several pan-FGFR covalent inhibitors are currently in clinical development, including Futibatinib (TAS-120) and PRN1371.[3][7][8] These molecules serve as benchmarks for the design of new inhibitors and highlight the importance of targeting a conserved cysteine in the P-loop of the FGFR kinase domain.[7][8] While these inhibitors have different core structures, the underlying principle of covalent targeting is the same. A recent study has detailed the design and synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors, providing a strong basis for the protocols outlined below.[2]

Data Presentation

The following tables summarize the inhibitory activities of a representative 5-amino-1H-pyrazole-4-carboxamide based pan-FGFR covalent inhibitor, compound 10h from a recent study, which demonstrates the potential of this scaffold.[2]

Table 1: In Vitro Kinase Inhibitory Activity of a Representative Pyrazole-based Pan-FGFR Covalent Inhibitor [2]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)
10h 46419962

Table 2: In Vitro Cellular Proliferation Inhibitory Activity of a Representative Pyrazole-based Pan-FGFR Covalent Inhibitor [2]

CompoundNCI-H520 (Lung Cancer) IC50 (nM)SNU-16 (Gastric Cancer) IC50 (nM)KATO III (Gastric Cancer) IC50 (nM)
10h 195973

Signaling Pathway

FGFR inhibitors block the downstream signaling cascades that promote tumor growth and survival. The diagram below illustrates the general FGFR signaling pathway and the point of intervention for the inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR P_FGFR P-FGFR (Dimerized & Activated) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Responses Inhibitor Pan-FGFR Covalent Inhibitor Inhibitor->P_FGFR Covalent Inhibition Protocol_1 Start Ethyl 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxylate (1) Step1 1. Dissolve in THF/H2O 2. Add LiOH 3. Stir at room temperature Start->Step1 Product 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxylic acid (2) Step1->Product Protocol_2 Reactant1 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxylic acid (2) Step1 1. Dissolve in DMF 2. Add HATU and DIPEA 3. Stir at room temperature Reactant1->Step1 Reactant2 Substituted Amine (3) Reactant2->Step1 Product N-(substituted)-5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide (4) Step1->Product

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery.[1][4] Traditional methods for pyrazole synthesis often involve long reaction times, harsh conditions, and the use of hazardous solvents.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates chemical reactions, increases product yields, and often leads to cleaner products with minimal side reactions.[4][6][7] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6] These advantages make MAOS an ideal platform for the rapid and efficient synthesis of pyrazole libraries for high-throughput screening in drug discovery programs.[8][9]

These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, including pyrazolines from chalcones, multi-component synthesis of pyrazolones, and the synthesis of functionalized pyrazoles.

I. Synthesis of 2-Pyrazoline Derivatives from Chalcones

The reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives is a classic and efficient method for the synthesis of 2-pyrazolines, a subclass of pyrazoles with significant biological activities.[10][11] Microwave irradiation dramatically reduces the reaction time from hours to minutes.[10]

General Reaction Scheme:

Chalcone + Hydrazine Hydrate → 2-Pyrazoline

Experimental Protocol

A mixture of the appropriate chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of ethanol is placed in a microwave-safe reaction vessel.[10] The vessel is sealed and subjected to microwave irradiation at 600 watts for a period of 2-4 minutes.[10] After irradiation, the reaction mixture is cooled to room temperature and then poured into crushed ice. The resulting solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure 2-pyrazoline derivative.[10]

Data Presentation
EntryChalcone DerivativeMicrowave Power (W)Time (min)Yield (%)Reference
1Furan-based Chalcone 16002-4High (not specified)[10]
2Furan-based Chalcone 26002-4High (not specified)[10]
3Pyridine-based Chalcones300Not specifiedImproved vs. conventional[11]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation Chalcone Chalcone (0.01 mol) Vessel Microwave Vessel Chalcone->Vessel Hydrazine Hydrazine Hydrate (0.02 mol) Hydrazine->Vessel Ethanol Ethanol (20 mL) Ethanol->Vessel Microwave Irradiate 600 W, 2-4 min Vessel->Microwave Cool Cool to RT Microwave->Cool Ice Pour into Crushed Ice Cool->Ice Filter Filter Solid Ice->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure 2-Pyrazoline Recrystallize->Product

Caption: Workflow for the microwave-assisted synthesis of 2-pyrazolines.

II. One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol describes a highly efficient and environmentally friendly one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions using microwave irradiation.[12] This method avoids the use of volatile organic solvents, aligning with the principles of green chemistry.

General Reaction Scheme:

β-Ketoester + Hydrazine + Aldehyde → 4-Arylidenepyrazolone

Experimental Protocol

In a 50-mL one-neck flask, ethyl acetoacetate (0.45 mmol), a substituted hydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol) are mixed.[12] The flask is placed in a domestic microwave oven and irradiated at a power of 420 W for 10 minutes.[12] After the reaction is complete, the mixture is allowed to cool to room temperature. The resulting solid is triturated with ethyl acetate and collected by suction filtration to yield the 4-arylidenepyrazolone product.[12]

Data Presentation
Entryβ-KetoesterHydrazineAldehydeMicrowave Power (W)Time (min)Yield (%)Reference
1Ethyl acetoacetate3-Nitrophenylhydrazine3-Methoxy-4-ethoxy-benzaldehyde4201083[12]
2Ethyl acetoacetatePhenylhydrazine4-Bromobenzaldehyde4201092[12]
3Ethyl acetoacetate3,4-Dichlorophenylhydrazine4-Ethoxy-3-methoxybenzaldehyde4201088[12]

Experimental Workflow

G cluster_prep Reactant Mixing (Solvent-Free) cluster_reaction Microwave Irradiation cluster_workup Product Isolation Ketoester β-Ketoester (0.45 mmol) Flask Reaction Flask Ketoester->Flask Hydrazine Hydrazine (0.3 mmol) Hydrazine->Flask Aldehyde Aldehyde (0.3 mmol) Aldehyde->Flask Microwave Irradiate 420 W, 10 min Flask->Microwave Cool Cool to RT Microwave->Cool Triturate Triturate with Ethyl Acetate Cool->Triturate Filter Suction Filtration Triturate->Filter Product Pure 4-Arylidenepyrazolone Filter->Product

Caption: Workflow for the one-pot, solvent-free synthesis of 4-arylidenepyrazolones.

III. Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. The use of microwave irradiation provides a rapid and efficient route to pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of more complex bioactive molecules.[5][13][14]

General Reaction Scheme:

Substituted Hydrazone + Vilsmeier Reagent (POCl₃/DMF) → Pyrazole-4-carbaldehyde

Experimental Protocol

A substituted phenyl carbonyl hydrazone (derived from a substituted acetophenone and phenylhydrazine) is subjected to a cyclization and formylation reaction using the Vilsmeier-Haack reagent.[13] The Vilsmeier reagent is prepared by the addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). The hydrazone is then added to the Vilsmeier reagent, and the mixture is irradiated in a microwave reactor. A typical procedure involves reacting 1-substituted phenyl-2-(1-phenylethyldiene)hydrazine with the Vilsmeier-Haack reagent (POCl₃–DMF/SiO₂) under 400W microwave irradiation for 5-6 minutes to obtain the final pyrazole-4-carbaldehyde product.[5]

Data Presentation
EntryStarting MaterialMicrowave Power (W)Time (min)Yield (%)Reference
11-Phenyl-2-(1-phenylethylidene)hydrazine4005-6High (not specified)[5]
2Various HydrazonesNot specified10Not specified[14]

Experimental Workflow

G cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Isolation POCl3 POCl₃ Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier DMF DMF DMF->Vilsmeier Microwave Irradiate 400 W, 5-6 min Vilsmeier->Microwave Hydrazone Substituted Hydrazone Hydrazone->Microwave Workup Aqueous Work-up Microwave->Workup Purification Purification Workup->Purification Product Pyrazole-4-carbaldehyde Purification->Product

Caption: Workflow for the microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the preparation of a diverse range of pyrazole derivatives. The protocols outlined in these application notes provide researchers with robust methods for accessing these valuable heterocyclic compounds. The significant reduction in reaction times and often improved yields make MAOS a highly attractive technique in the fast-paced environment of drug discovery and development. The versatility of these methods allows for the creation of large libraries of pyrazole analogs for biological screening, accelerating the identification of new therapeutic leads.

References

Application Notes and Protocols for Novel Polymers and Coatings in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the burgeoning field of novel polymers and coatings, with a focus on their applications in material science. Detailed protocols for the synthesis and characterization of these advanced materials are included to facilitate their adoption and exploration in research and development settings.

Biodegradable and Biocompatible Polymers: Revolutionizing Biomedical Applications

Biodegradable polymers are a class of materials that break down into non-toxic byproducts in a biological environment, making them ideal for a range of medical applications.[1] Their ability to degrade and be absorbed by the body eliminates the need for surgical removal of implants after they have served their purpose.[2][3][4]

One of the most extensively investigated biodegradable polymers for biomedical applications is Poly(lactic-co-glycolic acid) (PLGA).[2][5] PLGA is an FDA-approved copolymer valued for its biocompatibility and tunable degradation rates, which can be controlled by altering the ratio of lactic acid to glycolic acid.[6] This versatility makes it suitable for applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable sutures.[2][5][6]

Quantitative Data: Properties of Common Biodegradable Polymers
PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Mechanical Strength (GPa)Degradation TimeKey Applications
Poly(lactic acid) (PLA)60 - 65[2]~175[2]4.8[2]Months to YearsSutures, bone fixation devices, tissue engineering scaffolds.[2][4]
Poly(glycolic acid) (PGA)35 - 40225 - 2307.0Weeks to MonthsSutures, drug delivery.[2]
Poly(lactic-co-glycolic acid) (PLGA)40 - 60N/A (Amorphous)VariableWeeks to YearsDrug delivery, tissue engineering, sutures.[2][5]
Polycaprolactone (PCL)-60600.4YearsLong-term implants, drug delivery.[6]
Experimental Protocols:

Protocol 1: Synthesis of PLGA (50:50) via Ring-Opening Polymerization.

This protocol describes the synthesis of PLGA with a 50:50 molar ratio of lactide to glycolide using stannous octoate as a catalyst.[1][7]

Materials:

  • DL-lactide

  • Glycolide

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (dry)

  • Dichloromethane (DCM)

  • Methanol (cold)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen gas inlet

  • Syringe

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add equimolar amounts of DL-lactide and glycolide to the flask.

  • Heat the flask to 130°C under a nitrogen atmosphere to melt the monomers.

  • Prepare the initiator solution by dissolving stannous octoate in dry toluene.

  • Inject the initiator solution into the molten monomer mixture with vigorous stirring.

  • Maintain the reaction at 130°C for 4-6 hours.

  • Cool the reaction mixture to room temperature to obtain the crude PLGA polymer.

  • Dissolve the crude polymer in dichloromethane.

  • Precipitate the polymer by slowly adding the DCM solution to cold methanol while stirring.

  • Filter and dry the purified PLGA polymer under vacuum.

Protocol 2: Characterization of PLGA using Gel Permeation Chromatography (GPC).

GPC is used to determine the molecular weight and molecular weight distribution of polymers.[3][4][8][9][10]

Materials and Equipment:

  • Synthesized PLGA

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weight

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a calibration curve using polystyrene standards of known molecular weights.

  • Dissolve a known concentration of the synthesized PLGA in THF (e.g., 1-2 mg/mL).

  • Filter the PLGA solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the filtered solution into the GPC system.

  • Elute the sample with THF at a constant flow rate.

  • Record the chromatogram from the RI detector.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PLGA sample by comparing its retention time to the calibration curve.

experimental_workflow cluster_synthesis PLGA Synthesis cluster_characterization Characterization Monomers Lactide & Glycolide Polymerization Ring-Opening Polymerization Monomers->Polymerization Catalyst Stannous Octoate Catalyst->Polymerization Crude_PLGA Crude PLGA Polymerization->Crude_PLGA Purification Dissolution & Precipitation Crude_PLGA->Purification Pure_PLGA Purified PLGA Purification->Pure_PLGA GPC GPC Analysis Pure_PLGA->GPC Analyze Molecular Weight DSC DSC Analysis Pure_PLGA->DSC Analyze Thermal Properties NMR NMR Spectroscopy Pure_PLGA->NMR Analyze Composition Properties Molecular Weight, Tg, Composition GPC->Properties DSC->Properties NMR->Properties

Workflow for the synthesis and characterization of PLGA.

Smart Polymers: Materials that Respond to Their Environment

Smart polymers, also known as stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or magnetic fields.[11][12][13][14][15] This "smart" behavior makes them highly valuable for a wide range of applications, including drug delivery, biosensing, and self-healing materials.[11][15]

For instance, thermoresponsive polymers can be designed to be soluble in water at room temperature and become insoluble and collapse as the temperature is raised above a certain point (the lower critical solution temperature or LCST). This property can be exploited for targeted drug delivery, where a drug-loaded polymer solution can be injected into the body and will release the drug at a specific site due to the local temperature.[13]

Quantitative Data: Properties of Common Smart Polymers
PolymerStimulusResponseTransition PointKey Applications
Poly(N-isopropylacrylamide) (PNIPAM)TemperatureReversible swelling/deswellingLCST ~32°C[13]Drug delivery, tissue engineering, sensors.[13]
Poly(acrylic acid) (PAA)pHSwelling/deswellingpKa ~4.5Drug delivery, sensors, superabsorbents.
Azobenzene-containing polymersLight (UV/Vis)Reversible cis-trans isomerization, shape changeWavelength-dependentActuators, optical switches, data storage.[14]
Poly(vinylidene fluoride) (PVDF)Electric FieldPiezoelectric effectN/ASensors, actuators, energy harvesting.
Experimental Protocols:

Protocol 3: Synthesis of Polystyrene by Free Radical Polymerization.

This protocol details the synthesis of polystyrene, a widely used thermoplastic polymer, via a free radical polymerization method.[13][16][17][18]

Materials:

  • Styrene monomer

  • Benzoyl peroxide (initiator)

  • Toluene

  • Methanol

  • Test tube or round-bottom flask

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • If the styrene monomer contains an inhibitor, it must be removed first by washing with an aqueous NaOH solution followed by distilled water.

  • Add a measured amount of styrene and benzoyl peroxide to a test tube or flask.

  • Heat the mixture in a water bath or heating mantle to approximately 80-90°C with stirring. The initiator will decompose to form free radicals, initiating the polymerization.[13][18]

  • Continue heating until the solution becomes viscous, indicating the formation of polystyrene.

  • Cool the reaction vessel to stop the polymerization.

  • Dissolve the resulting polymer in a small amount of toluene.

  • Precipitate the polystyrene by pouring the toluene solution into an excess of methanol with stirring.

  • Collect the precipitated polystyrene by filtration and dry it in a vacuum oven.

Protocol 4: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC).

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is commonly used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers.[19][20][21][22][23]

Materials and Equipment:

  • Polymer sample (e.g., synthesized polystyrene)

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Program the DSC instrument with a temperature profile. A typical profile involves heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected transitions, cooling it at a controlled rate, and then reheating.

  • Run the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the glass transition temperature (observed as a step change in the baseline) and any melting or crystallization peaks.

stimuli_response_pathway cluster_stimulus External Stimulus cluster_polymer Thermoresponsive Polymer (PNIPAM) cluster_response Macroscopic Response Stimulus Temperature (> LCST) Hydrated Hydrated State (Soluble) Stimulus->Hydrated Induces Conformational Change Dehydrated Dehydrated State (Insoluble) Hydrated->Dehydrated Water Expulsion Response Phase Separation & Drug Release Dehydrated->Response

Stimuli-response pathway of a thermoresponsive polymer.

Self-Healing Polymers and Coatings: Extending Material Lifespan

Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage, thereby extending the lifetime and improving the reliability of the material.[23][24][25][26][27] This functionality is often achieved by incorporating microcapsules containing a healing agent and a catalyst within the polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then reacts with the catalyst to polymerize and heal the crack.[23][25] Another approach involves designing polymers with reversible chemical bonds that can reform after being broken.[24]

Quantitative Data: Performance of Self-Healing Systems
Healing MechanismPolymer MatrixHealing AgentCatalystHealing Efficiency (%)Key Applications
MicroencapsulationEpoxyDicyclopentadiene (DCPD)Grubbs' catalyst> 90Coatings, structural composites.[23]
Reversible Bonds (Diels-Alder)PolyurethaneFuran and Maleimide groupsHeat~93[24]Re-processable materials, adhesives.
Supramolecular ChemistrySiliconeHydrogen bonding moietiesNone (intrinsic)> 80Soft robotics, electronic skin.
Experimental Protocols:

Protocol 5: Preparation of a Microcapsule-Based Self-Healing Epoxy.

This protocol outlines the general steps for creating a self-healing epoxy system using microencapsulated healing agents.

Materials:

  • Epoxy resin and hardener

  • Microcapsules containing a healing agent (e.g., dicyclopentadiene)

  • Catalyst particles (e.g., Grubbs' catalyst)

  • Mixing container

  • Vacuum chamber

Procedure:

  • Prepare the epoxy resin according to the manufacturer's instructions.

  • Disperse the microcapsules containing the healing agent into the epoxy resin using gentle mechanical stirring.

  • Disperse the catalyst particles into the resin mixture.

  • Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Add the hardener to the mixture and stir thoroughly.

  • Cast the self-healing epoxy into a mold and cure it at the recommended temperature and time.

Protocol 6: Evaluation of Healing Efficiency.

This protocol describes a method to quantify the healing efficiency of a self-healing polymer.

Materials and Equipment:

  • Cured self-healing polymer sample

  • Razor blade or other sharp tool to create a crack

  • Tensile testing machine

  • Optical microscope

Procedure:

  • Create a controlled crack in the center of the cured polymer sample.

  • Allow the sample to heal for a specified period at a designated temperature.

  • Visually inspect the crack healing under an optical microscope.

  • Perform a tensile test on the healed sample to measure its fracture toughness or ultimate tensile strength.

  • Calculate the healing efficiency as the ratio of the mechanical property of the healed sample to that of a pristine (undamaged) sample.

self_healing_mechanism Start Pristine Material (Microcapsules & Catalyst Embedded) Crack Crack Propagation Start->Crack Rupture Microcapsule Rupture Crack->Rupture Release Healing Agent Released Rupture->Release Contact Healing Agent Contacts Catalyst Release->Contact Polymerize Polymerization Contact->Polymerize Healed Crack Healed Polymerize->Healed

Mechanism of extrinsic self-healing in polymers.

References

Application Notes: Caffeine as a Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeine (1,3,7-trimethylxanthine) is a purine alkaloid widely consumed in beverages like coffee, tea, and soft drinks.[1] Due to its stable chemical structure, strong UV absorbance, and availability in high purity, caffeine is an ideal and commonly used standard in High-Performance Liquid Chromatography (HPLC).[2][3] It serves several critical roles in chromatographic analysis, including system suitability testing, method validation, and as an external or internal standard for quantification.[4][5] Its versatility allows for detection at multiple UV wavelengths, with common maxima at approximately 205 nm and 273 nm.[3]

Applications in Chromatography

  • System Suitability Testing: Before sample analysis, the performance of the HPLC system must be verified. Caffeine is often used to check parameters like retention time stability, peak symmetry (tailing factor), column efficiency (theoretical plates), and injection precision.[6] A system suitability solution containing caffeine and a closely related compound, such as theophylline, can be used to verify resolution, ensuring the system can adequately separate components of interest.[7]

  • Method Validation: As mandated by guidelines from bodies like the International Conference on Harmonisation (ICH), analytical methods must be validated to ensure they are fit for purpose.[1][6][8] Caffeine is frequently used as the analyte for validating key parameters including:

    • Linearity: Establishing a proportional relationship between detector response (peak area) and analyte concentration over a specified range.[1][6]

    • Accuracy & Recovery: Assessing the closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of caffeine standard and calculating the percentage recovered.[6][9]

    • Precision: Measuring the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (%RSD) of multiple measurements.[1][9]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of caffeine that can be reliably detected and quantified, respectively.[1][9][10]

  • External Standard Quantification: This is the most common quantification method using caffeine. A calibration curve is generated by injecting a series of caffeine standards of known concentrations and plotting the peak area versus concentration.[1][11] The concentration of caffeine in an unknown sample is then determined by interpolating its peak area on this curve.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for caffeine analysis by reverse-phase HPLC, compiled from various validated methods.

Table 1: Chromatographic Conditions and Performance

Parameter Method 1 Method 2 Method 3 Method 4
Column C18 (250 x 4.6 mm, 5µm)[1] C18 (150 x 4.6 mm, 5µm)[6] C18 (250 x 4.6 mm, 5µm)[9] C18 (250 x 4.6 mm)[10]
Mobile Phase Methanol:Water (80:20)[1] Water:Methanol (50:50)[6] Methanol:Water (40:60)[9] Methanol:Water (37:63)[10]
Flow Rate 1.0 mL/min[1] 1.0 mL/min[6] 1.0 mL/min[9] 1.0 mL/min[10]
Detection (UV) 210 nm[1] 272 nm[6] 272 nm[9] 274 nm[10]
Retention Time (min) 7.77[1] 2.50[6] 5.75[9] 6.36[10]
Tailing Factor - 1.30[6] - -

| Theoretical Plates | - | 4564[6] | - | - |

Table 2: Method Validation Parameters

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 1 - 10[1] 20 - 100[6] 0.19 - 10[9] 1 - 200[10]
Correlation Coeff. (R²) 0.9998[1] 0.999[6] 0.9985[9] 0.998[10]
LOD (µg/mL) 0.5[1] - 0.023[9] 9 (ppm)[10]
LOQ (µg/mL) 1.5[1] - 0.065[9] 28 (ppm)[10]
Accuracy (% Recovery) >90%[1] 98.78 - 101.28%[6] 97.15%[9] 90.72 - 102.85%[10]

| Precision (%RSD) | 1.9 (Intra-day)[1] | - | <10%[9] | 0.192[10] |

Experimental Protocols

Protocol 1: Preparation of Caffeine Standards and Calibration Curve Generation

Objective: To prepare caffeine standard solutions and generate a multi-point calibration curve for external standard quantification.

Materials:

  • Caffeine reference standard (Sigma-Aldrich or equivalent)[1]

  • HPLC-grade methanol[1][12]

  • HPLC-grade water[1]

  • Volumetric flasks (100 mL, 10 mL)

  • Micropipettes

  • HPLC vials

Procedure:

  • Prepare Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of caffeine reference standard.[1]

    • Quantitatively transfer the powder to a 100 mL volumetric flask.[1]

    • Add approximately 50 mL of the mobile phase (e.g., Methanol:Water 50:50) and sonicate for 5-10 minutes to dissolve completely.[8]

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.[1]

  • Prepare Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of working standards.[1] For a linearity range of 1-10 µg/mL, you can prepare concentrations of 1, 2, 4, 6, 8, and 10 µg/mL.[1]

    • For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Generate Calibration Curve:

    • Set up the HPLC system according to the parameters in Table 1 (e.g., Method 2).

    • Inject each working standard solution (e.g., 20 µL injection volume) into the HPLC system.[1] A blank (mobile phase) should also be injected to establish a baseline.

    • Record the peak area for the caffeine peak at its characteristic retention time for each concentration.[11]

    • Plot a graph of peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically considered excellent.[6]

Protocol 2: System Suitability Test

Objective: To verify the performance of the HPLC system prior to sample analysis.

Materials:

  • Caffeine standard solution (e.g., 10 µg/mL)

  • Theophylline (optional, for resolution check)

  • Mobile Phase

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).[5]

  • Make five or six replicate injections of a single caffeine standard solution (e.g., 10 µg/mL).[1]

  • From the resulting chromatograms, calculate the following parameters:

    • Precision (%RSD): Calculate the relative standard deviation of the retention times and peak areas. The acceptance criterion is typically ≤ 2.0%.[7]

    • Tailing Factor (T): Measure the peak symmetry. The acceptance criterion is typically T ≤ 2.0.[6][7]

    • Theoretical Plates (N): Calculate the column efficiency. A higher number indicates better efficiency. For example, a value over 4000 is considered good.[6]

  • If using a resolution standard (e.g., caffeine and theophylline), calculate the resolution (Rs) between the two peaks. The acceptance criterion is typically Rs ≥ 2.0 (or NLT 6.0 as per some pharmacopeial methods).[7]

  • The system is deemed suitable for analysis only if all parameters meet the pre-defined acceptance criteria.

Visualizations

Workflow_for_Quantitative_Analysis cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., Methanol:Water) B Prepare Caffeine Stock Solution (e.g., 100 µg/mL) A->B Use as diluent D Prepare Unknown Sample (Filter & Dilute) A->D Use as diluent C Create Working Standards via Serial Dilution (1-10 µg/mL) B->C G Inject Blank, Standards, and Unknown Sample C->G D->G E Equilibrate HPLC System with Mobile Phase F Perform System Suitability Test (Replicate Injections of Standard) E->F Decision Pass? F->Decision H Acquire Chromatographic Data (Peak Area, Retention Time) G->H I Check System Suitability Results (%RSD, Tailing Factor) H->I J Generate Calibration Curve (Peak Area vs. Concentration) H->J K Determine Sample Concentration using Regression Equation H->K Input sample peak area I->J Confirm system is valid J->K L Report Final Result K->L Decision->E No (Re-equilibrate/ Troubleshoot) Decision->G Yes

Caption: Workflow for quantitative analysis using caffeine as an external standard.

System_Suitability_Test cluster_params Calculate Parameters cluster_criteria Check Acceptance Criteria Start Start: Equilibrate System Inject Inject Standard Solution (e.g., 10 µg/mL Caffeine) n = 5-6 times Start->Inject Acquire Acquire Data: - Retention Time (RT) - Peak Area (PA) - Peak Widths Inject->Acquire P1 Precision: %RSD of RT & PA Acquire->P1 P2 Tailing Factor (T) Acquire->P2 P3 Theoretical Plates (N) Acquire->P3 P4 Resolution (Rs) (If second peak present) Acquire->P4 C1 %RSD ≤ 2.0% P1->C1 C2 T ≤ 2.0 P2->C2 C3 N > 2000 (Typical) P3->C3 C4 Rs > 2.0 (Typical) P4->C4 Pass System OK: Proceed to Analysis C1->Pass Fail System Fail: Troubleshoot C1->Fail C2->Pass C2->Fail C3->Pass C3->Fail C4->Pass C4->Fail

Caption: Logical flow of an HPLC System Suitability Test (SST).

References

Application Notes and Protocols for Enzyme Inhibition and Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing enzyme inhibition and receptor binding assays, which are fundamental techniques in drug discovery and pharmacological research. The following sections detail the principles, step-by-step protocols, data analysis, and presentation for these critical experiments.

Part 1: Enzyme Inhibition Assays

Enzyme inhibition assays are vital for identifying and characterizing compounds that modulate the activity of an enzyme.[1] Such inhibitors are the basis for many therapeutic drugs, including antibiotics and cancer treatments.[1] This section outlines the protocols to determine the potency and mechanism of enzyme inhibitors.

Principles of Enzyme Kinetics and Inhibition

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[2][3] A common model for enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).[4][5] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[2][6]

Enzyme inhibitors can be classified based on their mechanism of action:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[7][8] In this case, Vmax remains unchanged, but the apparent Km increases.[2][7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency.[6][9] This type of inhibition reduces Vmax but does not affect Km.[6][10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[10] This results in a decrease in both Vmax and apparent Km.[10]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme using a 96-well plate format.[1][11]

Materials and Reagents:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test inhibitor compound

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors (if required, e.g., ATP, NADH)[1]

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Pipettes and tips

  • Distilled water

Step-by-Step Procedure: [1][11]

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer.

    • Prepare a serial dilution of the inhibitor to test a range of concentrations (e.g., 2-fold or half-log dilutions).[12]

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the various concentrations of the inhibitor to the respective wells.

    • Include control wells:

      • No Inhibitor Control (100% activity): Enzyme and buffer only.

      • No Enzyme Control (0% activity/background): Substrate and buffer only.

    • Pre-incubate the plate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[11]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Monitor the Reaction:

    • Immediately place the microplate in the plate reader.

    • Measure the rate of product formation (or substrate consumption) over time by monitoring changes in absorbance, fluorescence, or luminescence.

Data Analysis
  • Calculate Initial Velocity (V₀): Determine the initial reaction rate for each inhibitor concentration from the linear phase of the reaction progress curve (signal vs. time).

  • Determine IC50 Value:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[13][14]

  • Determine the Inhibition Constant (Ki):

    • The Ki is a measure of the inhibitor's binding affinity. For competitive inhibitors, it can be calculated from the IC50 value using the Cheng-Prusoff equation:[15]

      • Ki = IC50 / (1 + ([S]/Km))

    • Determining the Ki for non-competitive and uncompetitive inhibitors requires more complex kinetic studies involving varying both substrate and inhibitor concentrations.[13]

Data Presentation: Enzyme Inhibition

Summarize the quantitative data in a structured table for clear comparison.

InhibitorIC50 (µM)Ki (µM)Mode of Inhibition
Compound A1.20.45Competitive
Compound B5.85.8Non-competitive
Compound C10.32.1Mixed

Visualizations: Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Solutions (Enzyme, Substrate, Inhibitor) P2 Serial Dilution of Inhibitor P1->P2 A1 Add Enzyme to 96-well Plate P2->A1 A2 Add Inhibitor Concentrations & Controls A1->A2 A3 Pre-incubate (15-30 min) A2->A3 A4 Initiate with Substrate A3->A4 A5 Monitor Reaction in Plate Reader A4->A5 D1 Calculate Initial Velocities A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Non-linear Regression D2->D3 D4 Determine IC50 & Ki D3->D4

Caption: Workflow for a typical enzyme inhibition assay.

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I E->EI + I S Substrate I Inhibitor P Product ES->P k_cat ESI ESI Complex ES->ESI + I ES->ESI + I EI->ESI + S

Caption: Mechanisms of reversible enzyme inhibition.

Part 2: Receptor Binding Assays

Receptor binding assays are used to measure the interaction between a ligand (e.g., a drug candidate) and its receptor. These assays are crucial for determining the affinity and specificity of a compound for its target.[16]

Principles of Receptor Binding

The interaction between a ligand (L) and a receptor (R) is a reversible process leading to the formation of a ligand-receptor complex (LR). Key parameters derived from these studies are:

  • Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Maximum Binding Capacity (Bmax): The total concentration of receptor binding sites in the sample.[17]

Several techniques are used to study receptor binding, including:

  • Radioligand Binding Assays: Considered the gold standard, these assays use a radioactively labeled ligand to quantify binding.[18]

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index on a sensor surface as molecules bind and dissociate in real-time.[19][20]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event to determine thermodynamic parameters, including affinity and stoichiometry.[21][22]

Experimental Protocol: Radioligand Binding Assay

This section describes two common types of radioligand binding assays: saturation and competition assays.[18]

Protocol 2.2.1: Saturation Binding Assay (to determine Kd and Bmax) [15][17]

Objective: To determine the affinity (Kd) of the radioligand and the density of receptors (Bmax) in a given tissue or cell preparation.

Materials:

  • Cell membranes or tissue homogenate containing the target receptor

  • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled)

  • Unlabeled ligand (for non-specific binding determination)

  • Binding buffer

  • Wash buffer (ice-cold)

  • Glass fiber filters (pre-soaked in 0.3% PEI)

  • 96-well filter plates

  • Cell harvester/vacuum filtration system

  • Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)

Step-by-Step Procedure:

  • Prepare Radioligand Dilutions: Prepare serial dilutions of the radioligand in binding buffer. A typical concentration range might span from 0.1 to 10 times the expected Kd.[15]

  • Assay Setup (in triplicate):

    • Total Binding: To each well, add the receptor preparation and increasing concentrations of the radioligand.

    • Non-specific Binding (NSB): To a parallel set of wells, add the receptor preparation, increasing concentrations of the radioligand, and a high concentration of an unlabeled ligand (typically 100-1000 times the Kd of the unlabeled ligand) to saturate the receptors.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) with gentle agitation to reach equilibrium.[15][23]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free (unbound) radioligand.[15][23]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[23]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation or gamma counter.

Protocol 2.2.2: Competition Binding Assay (to determine Ki) [18]

Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Step-by-Step Procedure:

  • Prepare Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and increasing concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

Data Analysis
  • Saturation Binding Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot Data: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).

    • Determine Kd and Bmax: Fit the data using non-linear regression to a one-site binding (hyperbola) equation to derive the Kd and Bmax values.

    • Scatchard Plot (Optional): A Scatchard plot linearizes the data by plotting Bound/Free (Y-axis) versus Bound (X-axis). The slope of the line is -1/Kd, and the x-intercept is Bmax.[24][25]

  • Competition Binding Analysis:

    • Plot Data: Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

    • Determine IC50: Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).[15]

    • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:[15]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand (determined from a saturation assay).

Data Presentation: Receptor Binding

Table 2.1: Saturation Binding Data

Radioligand Kd (nM) Bmax (fmol/mg protein)
Ligand X 2.5 ± 0.3 1250 ± 80

| Ligand Y | 15.1 ± 1.2 | 850 ± 60 |

Table 2.2: Competition Binding Data

Test Compound IC50 (nM) Ki (nM) Target Receptor
Compound D 35.2 12.8 Receptor Z

| Compound E | 112.5 | 41.0 | Receptor Z |

Visualizations: Receptor Binding and Signaling

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Combine Receptor, Radioligand, and Competitor (if any) P1->A1 P2 Prepare Ligand Dilutions (Radiolabeled & Unlabeled) P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Separate Bound/Free via Filtration A2->A3 A4 Wash Filters A3->A4 A5 Measure Radioactivity A4->A5 D1 Calculate Specific Binding A5->D1 D2 Plot Binding Curve D1->D2 D3 Non-linear Regression D2->D3 D4 Determine Kd, Bmax, IC50, Ki D3->D4

Caption: General workflow for a radioligand binding assay.

GPCR_Signaling_Pathway Ligand Ligand (Agonist) Receptor GPCR Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: A simplified G-Protein Coupled Receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Substituted Pyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the purification of substituted pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted pyrazole products?

A1: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), regioisomers, and side-products from incomplete cyclization or degradation.[1][2] The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] Additionally, hydrazine starting materials can degrade or oxidize over time, leading to colored impurities in the final product.[1][4]

Q2: My purified pyrazole is a yellow or brown color instead of the expected white or colorless solid. What is the cause?

A2: A yellow or brown coloration often indicates the presence of oxidized impurities.[4] Hydrazine-containing functional groups can be sensitive to air and undergo oxidation. The issue may also arise from residual acidic or basic catalysts or colored byproducts formed during the reaction, particularly in Knorr pyrazole synthesis.[1][4]

Q3: Can I use standard silica gel chromatography for pyrazole purification?

A3: Yes, but with caution. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel.[4] This can lead to significant peak tailing, poor separation, and in some cases, complete retention of the product on the column. It is often necessary to deactivate the silica gel with a base, such as triethylamine (~0.5-1% in the eluent), to achieve good results.[4][5]

Q4: What are the best general-purpose techniques for purifying substituted pyrazoles?

A4: The most common and effective purification techniques are recrystallization and column chromatography.[3][6] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often the first choice.[5][7] If recrystallization fails or is insufficient to remove impurities like regioisomers, column chromatography on normal (deactivated) or reversed-phase silica is recommended.[4][5] Acid-base extraction can also be a powerful method for separating basic pyrazole products from neutral or acidic impurities.[5]

Q5: How can I separate regioisomers of a substituted pyrazole?

A5: Separating regioisomers is a significant challenge. While their polarities can be very similar, separation is often achievable through careful column chromatography.[1] Techniques like fractional recrystallization, which leverages slight differences in solubility, can also be effective but may require multiple iterations.[7] For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC), including chiral chromatography for enantiomers, is a powerful tool.[8][9] The most effective strategy, however, is to optimize the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of a single regioisomer.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Product is an Oil / Fails to Crystallize 1. Significant impurities are present, depressing the melting point. 2. The compound has a low melting point. 3. The incorrect recrystallization solvent was used.1. Assess Purity: Run a TLC or LC-MS to check for impurities. If impure, perform column chromatography before attempting recrystallization again.[4] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4][7] 3. Trituration: Add a solvent in which the product is insoluble (e.g., cold hexanes) and stir or sonicate to induce solidification.[4] 4. Solvent System: Re-evaluate your solvent choice. A lower boiling point solvent or a different mixed-solvent system may be required.[7]
Low Yield After Recrystallization 1. Too much solvent was used for dissolution. 2. The product has high solubility in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7] 2. Thorough Cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize precipitation.[7] 3. Change Solvent: Select a solvent system where the product has a larger solubility difference between hot and cold temperatures. Consider using a mixed-solvent system with an "anti-solvent."[5][7]
Low Recovery from Silica Column 1. The pyrazole is strongly adsorbing to the acidic silica gel. 2. The eluent is not polar enough to elute the compound. 3. The compound is unstable on silica.1. Deactivate Silica: Prepare the column slurry with an eluent containing ~0.5-1% triethylamine to neutralize acidic sites.[4] 2. Alternative Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica gel.[4][5] 3. Optimize Eluent: Gradually increase the polarity of the eluent system during the chromatography run (gradient elution).
Mixture of Regioisomers After Purification 1. The reaction conditions produced a mixture of isomers. 2. The chosen purification method is insufficient to separate the isomers.1. Optimize Chromatography: Use a shallower solvent gradient and a longer column to improve resolution. 2. Fractional Recrystallization: Attempt multiple, careful recrystallization steps to enrich one isomer.[7] 3. Revisit Synthesis: The most effective solution is to optimize the reaction to be more selective. Varying the solvent, temperature, or catalyst can significantly impact the isomeric ratio.[3]

Data Presentation: Solvent Effects on Purification

The choice of solvent is critical for successful purification. The following tables provide representative data on how solvent selection can influence the outcome of recrystallization and the regioselectivity of the synthesis itself, which in turn impacts purification.

Table 1: Representative Solvent Effects on Recrystallization of a Model Substituted Pyrazole

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Observed Recovery YieldCrystal Quality
EthanolHighModerate~65%Small Needles
IsopropanolModerateLow~85%Large Prisms
Ethyl AcetateHighModerate~70%Fluffy Solid
Ethanol / Water (4:1)HighVery Low>90%Well-defined Crystals
Hexane / Ethyl Acetate (3:1)ModerateVery Low>90%Fine Powder

Note: Data is illustrative. Optimal conditions are highly dependent on the specific pyrazole derivative.

Table 2: Influence of Reaction Solvent on Regioisomer Ratio in a Knorr-Type Pyrazole Synthesis

SolventTemperature (°C)Ratio of Regioisomer A : BComments
Ethanol8060 : 40Standard protic solvent, moderate selectivity.
Toluene11075 : 25Aprotic solvent, improved selectivity.
Acetic Acid10030 : 70Acidic conditions can reverse selectivity.[3]
2,2,2-Trifluoroethanol (TFE)80>95 : 5Fluorinated alcohols can dramatically enhance regioselectivity.[3]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[3]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Mixed-Solvent System)

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is soluble, e.g., ethanol) and heat the mixture gently with stirring until the solid is fully dissolved.[7]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water) dropwise until the solution becomes faintly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.[5][7]

  • Hot Filtration (Optional): If insoluble impurities or coloring agents (like charcoal) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.[4][7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Column Chromatography on Deactivated Silica Gel

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.2-0.4 for the product.

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent) and stir well to create a uniform slurry.[4]

  • Column Packing: Pour the silica slurry into a chromatography column and use gentle air pressure or gravity to pack the stationary phase, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude pyrazole product in a minimum amount of the eluent or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica, dissolving the compound, and then evaporating the solvent to dryness. Carefully add the dry sample to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrazole.

Visualizations: Workflows and Logic Diagrams

Diagram 1: Troubleshooting Workflow for Product Isolation

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with anti-solvent (e.g., cold hexanes) is_solid->triturate No (Oily) is_pure Is it pure and crystalline? recrystallize->is_pure chromatography Perform Column Chromatography is_pure->chromatography No (Impure) end_success Pure Product Isolated is_pure->end_success Yes chromatography->end_success Success end_fail Re-evaluate Purification Strategy (e.g., different column, acid/base extraction) chromatography->end_fail Failure check_purity Assess Purity (TLC/LCMS) triturate->check_purity check_purity->chromatography Impure check_purity->end_fail Pure but still oily

Caption: A logical workflow for troubleshooting common issues during the isolation and purification of substituted pyrazoles.

Diagram 2: Experimental Workflow for Pyrazole Purification

G crude Crude Reaction Mixture workup Aqueous Work-up / Extraction crude->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal crude_solid Crude Solid/Oil solvent_removal->crude_solid purification_choice Select Purification Method crude_solid->purification_choice recrystallization Recrystallization (Protocol 1) purification_choice->recrystallization If solid & reasonably pure column Column Chromatography (Protocol 2) purification_choice->column If oily or complex mixture analysis Purity Analysis (TLC, NMR, LC-MS) recrystallization->analysis column->analysis final_product Pure Substituted Pyrazole analysis->final_product

Caption: A standard experimental workflow for the purification of substituted pyrazoles from a crude reaction mixture.

Diagram 3: Regioisomer Formation in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl entry hydrazine Substituted Hydrazine plus + path_a Attack at Carbonyl A isomer_a Regioisomer A path_a->isomer_a Cyclization path_b Attack at Carbonyl B isomer_b Regioisomer B path_b->isomer_b Cyclization entry->path_a entry->path_b

Caption: Formation of two possible regioisomers from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

References

Optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Consistently Low Yield of Pyrazole Product

Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary, and considering refluxing the reaction mixture may improve yields.[3]

  • Catalyst Choice: The selection and amount of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often employed.[3] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3][4]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials.[1][2]

Logical Workflow for Troubleshooting Low Pyrazole Yield

LowYieldTroubleshooting cluster_conditions Reaction Condition Optimization start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reaction Stoichiometry check_purity->optimize_stoichiometry If pure evaluate_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) optimize_stoichiometry->evaluate_conditions catalyst Consider Catalyst Choice & Loading evaluate_conditions->catalyst temp Increase Temperature evaluate_conditions->temp time Increase Reaction Time evaluate_conditions->time solvent Change Solvent evaluate_conditions->solvent ph Adjust pH evaluate_conditions->ph side_reactions Investigate Potential Side Reactions catalyst->side_reactions purification Review Purification Method side_reactions->purification yield_improved Yield Improved purification->yield_improved

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of a Mixture of Regioisomers

The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[2]

Troubleshooting Steps:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.[2] Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) can also provide better results than polar protic solvents like ethanol.[4]

  • pH Control: Adjusting the pH can influence the initial site of attack by the hydrazine.[2] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[2]

  • Steric Hindrance: The steric bulk of substituents on the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Selection: Certain catalysts can influence regioselectivity. For example, copper triflate has been used as a catalyst in some regioselective syntheses.[4]

Issue 3: Reaction Mixture Discoloration

Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting Steps:

  • Neutralize Acidity: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize discoloration caused by oxidative processes.[1]

  • Purification: While discoloration may not always impact the yield of the desired product, it can complicate purification. A silica gel plug and washing with a non-polar solvent can help remove some of these colored impurities before full purification by column chromatography or recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[2][6]

Q2: How does temperature affect pyrazole synthesis?

A2: Temperature is a critical parameter in pyrazole synthesis. Increasing the temperature can enhance the reaction rate and drive the reaction to completion, which is particularly useful for less reactive substrates.[3] For example, in some cases, raising the reaction temperature to 60°C has been shown to improve product yield, while further increases may lead to a decrease in yield.[7] In certain syntheses, temperature can even control the divergent synthesis pathways, leading to different pyrazole derivatives.[8] However, excessive heat can also promote the formation of side products and decomposition, especially with sensitive functional groups.[2]

Q3: What is the role of the solvent in pyrazole synthesis?

A3: The solvent can significantly influence the reaction's outcome, including the yield and regioselectivity.[2] For instance, polar protic solvents like ethanol are commonly used.[1] However, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve yields and regioselectivity in certain reactions.[4] In recent years, green and environmentally friendly options like solvent-free reactions or the use of deep eutectic solvents (DESs) and ionic liquids have gained attention for their ability to accelerate reaction rates and improve selectivity.[9][10][11]

Q4: Which catalysts are typically used for pyrazole synthesis?

A4: A variety of catalysts can be employed to facilitate pyrazole synthesis. Acid catalysts, such as acetic acid, sulfuric acid, or hydrochloric acid, are commonly used in Knorr-type syntheses to promote the initial condensation step.[10][12] Lewis acids like lithium perchlorate and nano-ZnO have also been used effectively.[4][7] Transition metal catalysts, including those based on silver, copper, and ruthenium, have been shown to be efficient for specific pyrazole syntheses.[7][13] In some modern approaches, even molecular iodine can be used as a catalyst.[7]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity

SolventCatalystTemperature (°C)Yield (%)Regioisomeric RatioReference(s)
EthanolAcidicAmbientModerateEquimolar mixture[4]
N,N-Dimethylacetamide (DMAc)AcidicAmbient74-7798:2[4]
Ethylene GlycolLiClO4Room Temp70-95N/A[7]
AcetoneNoneRoom Temp75 (after 72h)N/A[9]
Solvent-freeTBABRoom Temp75-86 (faster)N/A[9]
TolueneCu(OTf)26060N/A[7]
DioxaneCu(OTf)260Lower than TolueneN/A[7]

Note: Yields and regioselectivity are highly dependent on the specific substrates used. This table provides a general trend.

Table 2: Overview of Catalysts in Pyrazole Synthesis

CatalystCatalyst TypeTypical ReactionKey AdvantagesReference(s)
Acetic AcidProtic AcidKnorr SynthesisReadily available, mild[3]
Mineral Acids (HCl, H2SO4)Protic AcidKnorr SynthesisStronger acid, can increase rate[10]
Nano-ZnOLewis Acid/HeterogeneousCondensation ReactionsEnvironmentally friendly, high yield[3][4]
LiClO4Lewis AcidCondensation ReactionsEco-friendly, good to excellent yields[7]
AgOTfTransition MetalReaction of ynones and hydrazinesHigh yields, rapid reaction at RT[7]
Cu(OTf)2Transition MetalCondensation of α,β-ethylenic ketonesGood yields, regioselectivity[4][7]
Molecular IodineHalogenCascade ReactionsMetal-free, mild conditions[7]
TBAB (Tetrabutylammonium bromide)Phase TransferMulticomponent ReactionsEfficient under solvent-free conditions[9]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis using a β-Ketoester

This protocol is adapted from a standard laboratory procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine.[14]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[14]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[14]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[14]

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[14]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to facilitate precipitation.[12][14]

  • Allow the reaction to cool slowly to room temperature with rapid stirring over 30 minutes.[14]

  • Filter the mixture using a Buchner funnel and rinse the collected solid with a small amount of water.[12][14]

  • Allow the product to air dry.[12][14]

Protocol 2: Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst

This protocol is based on an environmentally friendly approach for the synthesis of 1,3,5-substituted pyrazole derivatives.[4]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Nano-ZnO catalyst

  • Aqueous media

Procedure:

  • A mixture of phenylhydrazine and ethyl acetoacetate is prepared in an aqueous medium.

  • A catalytic amount of nano-ZnO is added to the reaction mixture.

  • The reaction is stirred at the optimized temperature (often ambient or slightly elevated) for the required duration.

  • Reaction progress is monitored by TLC.

  • Upon completion, the product is isolated through standard work-up procedures, which may involve extraction and solvent evaporation.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

General Mechanism of the Knorr Pyrazole Synthesis

KnorrMechanism dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[12]

RegioisomerTroubleshooting start Regioisomeric Mixture Observed change_solvent Modify Solvent System (e.g., aprotic polar, fluorinated alcohol) start->change_solvent adjust_ph Adjust Reaction pH (Acidic vs. Neutral/Basic) start->adjust_ph steric_control Utilize Steric Hindrance on Substrates start->steric_control catalyst_screening Screen Different Catalysts start->catalyst_screening separation Optimize Separation Technique (Chromatography, Recrystallization) start->separation If optimization fails single_isomer Single Regioisomer Predominates change_solvent->single_isomer adjust_ph->single_isomer steric_control->single_isomer catalyst_screening->single_isomer

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselective pyrazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on controlling the formation of specific pyrazole regioisomers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] The reaction can yield two or more different substitution patterns. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] For therapeutic and commercial applications, isolating a single, desired regioisomer in high purity is often a regulatory and efficacy requirement.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen atom, directing the initial attack to the less hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][2] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by the substituent on the hydrazine itself.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[4][5][6] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding.[7]

Q3: Can starting materials other than 1,3-dicarbonyls be used for regioselective pyrazole synthesis?

A3: Yes, several other classes of compounds can be used to achieve regioselective pyrazole synthesis. These include:

  • α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which are then oxidized to pyrazoles.[3]

  • Acetylenic Ketones: The condensation of acetylenic ketones with substituted hydrazines can also afford pyrazoles, with the regioselectivity influenced by the nature of the hydrazine substituent.[3]

  • β-Enamino Diketones: These compounds can react with arylhydrazines to produce pyrazoles with regioselectivity that can be controlled by the choice of solvent (protic vs. aprotic).[7]

  • 1,3-Dipolar Cycloadditions: Reactions involving sydnones and alkynes can provide a regioselective route to polysubstituted pyrazoles.[8]

Troubleshooting Guide

Problem: My pyrazole synthesis is producing a mixture of regioisomers with poor selectivity.

Possible Cause Troubleshooting Suggestion
Inherent lack of selectivity with chosen substrates and conditions. 1. Solvent Modification: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity in many cases.[4][5][6] 2. Temperature Adjustment: Investigate the effect of reaction temperature. In some cases, lowering or raising the temperature can favor the formation of one regioisomer over the other.
Steric and electronic effects are not sufficiently differentiated. 1. Substituent Modification: If possible, modify the substituents on the 1,3-dicarbonyl compound to create a greater steric or electronic difference between the two carbonyl groups. For example, introducing a bulky group or a strong electron-withdrawing group can enhance regioselectivity.[2] 2. Hydrazine Selection: The choice of substituted hydrazine (e.g., methylhydrazine vs. phenylhydrazine) can significantly influence the regiochemical outcome due to differences in the nucleophilicity of the nitrogen atoms.[3]
pH of the reaction medium is not optimal. pH Control: The reaction pH can influence the protonation state and nucleophilicity of the hydrazine nitrogens. Experiment with acidic or basic catalysts to see if regioselectivity can be improved.[1][2]
Alternative reaction pathway is competitive. Different Synthetic Route: Consider a different synthetic strategy that offers inherent regiocontrol, such as using β-enamino diketones, acetylenic ketones, or employing a 1,3-dipolar cycloaddition reaction.[7][8]

Data Presentation

The following table summarizes the effect of solvent on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine, leading to the formation of two possible regioisomers, A and B .

Entry1,3-Dicarbonyl Compound (R¹)SolventRatio of Regioisomers (A:B)Total Yield (%)
14,4,4-Trifluoro-1-phenyl-1,3-butanedioneEthanol55:4585
24,4,4-Trifluoro-1-phenyl-1,3-butanedioneTFE85:1592
34,4,4-Trifluoro-1-phenyl-1,3-butanedioneHFIP97:395
41-(Furan-2-yl)-4,4,4-trifluoro-1,3-butanedioneEthanol40:6088
51-(Furan-2-yl)-4,4,4-trifluoro-1,3-butanedioneTFE90:1094
61-(Furan-2-yl)-4,4,4-trifluoro-1,3-butanedioneHFIP>99:196
71-Phenyl-1,3-butanedioneEthanol60:4080
81-Phenyl-1,3-butanedioneTFE75:2585

Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [1][2]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [9]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine

Procedure:

  • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions over a period of 10 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[9]

Visualizations

G cluster_start Starting Materials Diketone Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at C1 Diketone->Attack1 Pathway 1 Attack2 Attack at C2 Diketone->Attack2 Pathway 2 Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Intermediate A Attack1->Intermediate1 Cyclization Intermediate2 Intermediate B Attack2->Intermediate2 Cyclization IsomerA Regioisomer A Intermediate1->IsomerA IsomerB Regioisomer B Intermediate2->IsomerB Dehydration

Caption: Competing reaction pathways in Knorr pyrazole synthesis.

G Start Poor Regioselectivity Observed Question1 Is the solvent a fluorinated alcohol? Start->Question1 ChangeSolvent Switch to TFE or HFIP Question1->ChangeSolvent No Question2 Are steric/electronic differences minimal? Question1->Question2 Yes End Improved Regioselectivity ChangeSolvent->End ModifySubstituents Modify substituents on 1,3-dicarbonyl or hydrazine Question2->ModifySubstituents Yes Question3 Have you optimized the reaction pH? Question2->Question3 No ModifySubstituents->End OptimizepH Screen acidic and basic catalysts Question3->OptimizepH No ConsiderRoute Consider alternative synthetic route Question3->ConsiderRoute Yes OptimizepH->End ConsiderRoute->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Navigating the Knorr Pyrazole Synthesis: A Technical Support Guide for Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Knorr pyrazole synthesis. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Knorr pyrazole synthesis?

A1: The most frequently encountered side products include regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, colored impurities giving the reaction mixture a yellow or red tint, and unreacted starting materials or stable intermediates like hydroxylpyrazolidines.[1][2]

Q2: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl?

A2: Regioselectivity is primarily influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl, the choice of solvent, the reaction's pH, and the stoichiometry of the reactants.[3] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of one isomer.[4]

Q3: My reaction mixture has turned a deep yellow/red. What causes this and how can I prevent it?

A3: This discoloration is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts such as phenylhydrazine hydrochloride.[1][2] This can be mitigated by adding a mild base, like one equivalent of sodium acetate or potassium acetate, to neutralize the acidity from the hydrazine salt.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative processes that may lead to colored byproducts.[2]

Q4: The reaction is not proceeding to completion, resulting in a low yield. What steps can I take to improve it?

A4: Low yields can be addressed by optimizing several factors. Ensure the purity of your starting materials, as impurities can lead to side reactions.[1] A slight excess of the hydrazine derivative (1.0-1.2 equivalents) can help drive the reaction to completion.[1] Additionally, optimizing the reaction temperature, time, solvent, and pH is crucial. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.[1][5]

Q5: I have isolated a stable intermediate instead of the final pyrazole product. How can I promote the final dehydration step?

A5: In some cases, stable hydroxylpyrazolidine intermediates may form and not readily dehydrate. To facilitate the final dehydration step to the aromatic pyrazole, you can try increasing the reaction temperature or adding a dehydrating agent. Acid catalysis is generally required for both the initial hydrazone formation and the final cyclization and dehydration.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Formation of Regioisomeric Mixture Use of unsymmetrical 1,3-dicarbonyl compound.- Solvent Choice: Employ fluorinated alcohols (TFE, HFIP) to enhance regioselectivity.[4]- Steric/Electronic Control: Select substrates where one carbonyl group is significantly more sterically hindered or electronically deactivated.- pH Control: Adjusting the pH can alter the reaction pathway; acidic conditions are generally favored.[6]- Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine can influence the regioisomeric ratio. An excess of the diketone has been shown to favor one regioisomer over the other.[7]
Yellow/Red Discoloration of Reaction Mixture Formation of colored impurities from hydrazine starting material, especially hydrazine salts.- Addition of Mild Base: Add one equivalent of sodium acetate or potassium acetate to neutralize the acid from the hydrazine salt.[2]- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[2]- Purification: Wash the crude product with a non-polar solvent like toluene to remove some colored impurities before further purification.[2]
Low Yield / Incomplete Reaction - Impure starting materials.- Suboptimal reaction conditions (temperature, time, solvent, pH).- Formation of stable intermediates.- Purity Check: Ensure the purity of the 1,3-dicarbonyl and hydrazine reagents.[1]- Optimize Conditions: Systematically vary temperature, reaction time, and solvent. Monitor progress with TLC or LC-MS.[1][5]- Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the hydrazine.[1]- Promote Dehydration: If a stable intermediate is formed, increase the temperature or add a dehydrating agent.
Difficulty in Product Isolation/Purification - Product is an oil.- Presence of multiple byproducts.- Induce Crystallization: If the product is a syrup, cool it in an ice bath and add a small amount of a solvent in which the product is sparingly soluble (e.g., diethyl ether), then stir vigorously.[8]- Purification: Utilize recrystallization or column chromatography on silica gel for purification.[1]

Quantitative Data on Regioselectivity

The choice of solvent can significantly impact the ratio of regioisomers formed in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyls and substituted hydrazines. Regioisomer A is formed by the initial attack of the substituted nitrogen of the hydrazine at the R¹-carbonyl, while regioisomer B results from the attack at the R²-carbonyl.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) Hydrazine Solvent Regioisomer Ratio (A:B)
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)MethylhydrazineEthanol1 : 1.5
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)MethylhydrazineTFE>99 : 1
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)PhenylhydrazineEthanol1 : 1.2
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)PhenylhydrazineHFIP>99 : 1
Benzoylacetone (R¹=Ph, R²=CH₃)MethylhydrazineEthanol1.2 : 1
Benzoylacetone (R¹=Ph, R²=CH₃)MethylhydrazineTFE4 : 1

This data is compiled from trends reported in the literature and is intended to be illustrative. Actual ratios are highly dependent on specific substrates and reaction conditions.[4]

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.[9]

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[9]

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring over about 30 minutes.[9]

  • Continue stirring the mixture at 15°C for 1 hour.[9]

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.[9]

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.[9]

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.[9]

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[9]

  • Remove the ether by distillation to obtain a slightly yellow residue of crystalline 3,5-dimethylpyrazole. The crude product can be recrystallized from petroleum ether.[9]

Protocol 2: Synthesis of a Pyrazolone with Improved Purity

This protocol for the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate incorporates the use of a mild acid catalyst.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Ethyl acetate/Hexane for TLC

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid.[10]

  • Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[10]

  • Monitor the reaction's progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[10]

  • Once the starting ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring.[10]

  • Turn off the heat and allow the mixture to cool slowly for 30 minutes with continuous stirring to promote precipitation.[10]

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[10]

Visualized Workflows and Mechanisms

To further clarify the processes involved in the Knorr pyrazole synthesis and its troubleshooting, the following diagrams have been generated.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioisomer_Formation Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Hydrazone_A Hydrazone Intermediate A Attack_at_C1->Hydrazone_A Hydrazone_B Hydrazone Intermediate B Attack_at_C2->Hydrazone_B Regioisomer_A Regioisomer A Hydrazone_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Hydrazone_B->Regioisomer_B Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow Start Start Synthesis Issue Side Products Observed? Start->Issue Check_Purity Check Starting Material Purity Issue->Check_Purity Yes Success Pure Product Issue->Success No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, pH, Stoichiometry) Check_Purity->Optimize_Conditions Add_Base Add Mild Base (e.g., NaOAc) Optimize_Conditions->Add_Base If discoloration persists Purify Purify Crude Product (Recrystallization/Chromatography) Optimize_Conditions->Purify Add_Base->Purify Purify->Success

Caption: A logical workflow for troubleshooting side product formation.

References

Technical Support Center: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the cyclocondensation reaction between a substituted hydrazine, specifically p-tolylhydrazine, and an activated cyanoacetate derivative, typically ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate). The reaction is usually carried out in a protic solvent like ethanol under reflux conditions.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed. Consider extending the reflux time.

  • Suboptimal temperature: While refluxing ethanol is standard, the temperature might need optimization. Ensure the heating is consistent and the reflux is steady.

  • Purity of reactants: Impurities in either p-tolylhydrazine or ethyl 2-cyano-3-ethoxyacrylate can lead to side reactions and reduce the yield of the desired product.

  • Side reactions: The formation of byproducts is a common issue in pyrazole synthesis.[1] Proper control of reaction conditions can minimize these.

Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, especially with unsymmetrical starting materials. In this specific synthesis, the reaction between p-tolylhydrazine and ethyl 2-cyano-3-ethoxyacrylate is generally regioselective, leading to the desired 1,5-disubstituted pyrazole. If you are observing other isomers, consider the following:

  • Reaction conditions: The regioselectivity can be influenced by the solvent and pH. While ethanol is a common solvent, exploring other options might be beneficial in problematic cases.

  • Starting material stability: Ensure the stability of your starting materials, as degradation could potentially lead to alternative reaction pathways.

Q4: What is the best method for purifying the final product?

A4: The crude product, which often precipitates from the reaction mixture upon cooling or addition to water, can be purified by recrystallization. Ethanol is a commonly used and effective solvent for recrystallization of this compound.[2] For higher purity, column chromatography on silica gel may be employed.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsVerify the purity and integrity of p-tolylhydrazine and ethyl 2-cyano-3-ethoxyacrylate.
Insufficient reaction time or temperatureMonitor the reaction by TLC. If starting materials persist, extend the reflux time or ensure the reaction is at a steady reflux.
Product is an oil or fails to crystallize Presence of impuritiesTry to precipitate the product by pouring the reaction mixture into ice-cold water. If it remains oily, attempt to purify by column chromatography.
Residual solventEnsure all solvent is removed under reduced pressure after the reaction.
Product is discolored Impurities from starting materials or side reactionsRecrystallize the product from ethanol, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty in scaling up the reaction Inefficient heat transferFor larger scale reactions, use a suitable reaction vessel with efficient overhead stirring and a heating mantle that provides uniform heating.
Exothermic reactionWhile this reaction is not typically highly exothermic, on a large scale, the initial mixing of reactants might generate some heat. Consider adding one reactant portion-wise to the other.
Product isolation issuesOn a larger scale, filtration can be slower. Ensure you have an appropriately sized filtration setup.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for analogous pyrazole syntheses.[2]

Materials:

  • p-Tolylhydrazine hydrochloride

  • Sodium acetate (or another suitable base to free the hydrazine)

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Preparation of p-tolylhydrazine free base (if starting from the hydrochloride salt):

    • Dissolve p-tolylhydrazine hydrochloride in water.

    • Add a solution of sodium acetate in water and stir for 15-20 minutes.

    • The free hydrazine will separate and can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine (1 molar equivalent) in absolute ethanol.

    • To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1 molar equivalent).

    • Heat the reaction mixture to reflux and maintain for 6-16 hours. The progress of the reaction should be monitored by TLC.[1][2]

  • Product Isolation and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.[2]

    • Collect the precipitated solid by filtration and wash with cold water.

    • Dry the crude product.

    • Recrystallize the crude solid from ethanol to obtain the pure this compound.[2]

Quantitative Data Summary
ParameterValue/RangeReference/Comment
Reactant Molar Ratio 1:1 (p-tolylhydrazine : ethyl 2-cyano-3-ethoxyacrylate)Standard for this type of condensation.
Solvent EthanolA common and effective solvent.
Reaction Temperature Reflux (~78 °C for ethanol)Provides sufficient energy for the reaction.
Reaction Time 6 - 16 hoursVaries depending on scale and specific conditions. Monitoring by TLC is recommended.[1][2]
Typical Yield 40% - 70%Based on analogous syntheses. Yields can be optimized by adjusting reaction time and purification methods.[2]
Purification Method Recrystallization from ethanolEffective for obtaining a pure product.[2]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine p-tolylhydrazine and ethyl 2-cyano-3-ethoxyacrylate in ethanol start->reactants reflux Reflux for 6-16 hours (Monitor by TLC) reactants->reflux cool Cool to room temperature reflux->cool precipitate Precipitate product (add to ice water if necessary) cool->precipitate filter Filter and wash solid precipitate->filter dry Dry the crude product filter->dry recrystallize Recrystallize from ethanol dry->recrystallize end Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete_reaction Incomplete Reaction: Extend reflux time check_tlc->incomplete_reaction Starting material present side_products Significant Side Products: Optimize temperature or reactant purity check_tlc->side_products Multiple spots no_product No Product Formation: Check reactant quality and setup check_tlc->no_product Baseline only solution1 Re-run with longer reflux incomplete_reaction->solution1 solution2 Purify starting materials and re-run at optimal temperature side_products->solution2 solution3 Verify reactants and experimental conditions no_product->solution3

Caption: A logical guide for troubleshooting low yields in the pyrazole synthesis.

References

Technical Support Center: Optimizing Crystallization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point.- Increase the volume of the "good" solvent to lower the saturation temperature.- Ensure the solution cools as slowly as possible. An insulated container can help.- Experiment with a different solvent system. A solvent with a lower boiling point may be beneficial.- If a small amount of pure, solid material is available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
Low crystal yield. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The solution was not cooled to a low enough temperature.- The chosen solvent is too good at dissolving the compound even at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Colored impurities in the final crystals. Colored impurities from the reaction mixture are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling.
No crystal formation upon cooling. The solution is not supersaturated, or nucleation is inhibited.- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.- If very few crystals are seen, there may be too much solvent. Reheat the solution to evaporate some of the solvent and then allow it to cool again.- If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and another crystallization attempt can be made with a different solvent system.
Crystals are too small (powdery). Rapid crystallization due to a high level of supersaturation.- Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.- Use a slightly larger volume of solvent to reduce the degree of supersaturation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: Based on available literature for structurally similar compounds, ethanol is a recommended solvent for the crystallization of this compound. A related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, has been successfully crystallized from ethanol.[1][2]

Q2: Can a mixed solvent system be used for crystallization?

A2: Yes, a mixed solvent system can be very effective. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent or "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. Slow cooling of this solution can lead to the formation of high-purity crystals. For similar pyrazole compounds, combinations like hexane/ethyl acetate have also been used.

Q3: How can I improve the purity of my crystals?

A3: To improve purity, ensure that all insoluble impurities are removed by hot filtration before cooling the solution. Slow cooling generally leads to the formation of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities. Washing the collected crystals with a small amount of cold solvent can also help to remove any remaining mother liquor containing impurities.

Q4: What is an alternative purification method if crystallization is not effective?

A4: If crystallization does not yield a product of sufficient purity, column chromatography can be an effective alternative. For similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, purification has been achieved using column chromatography on silica gel with a hexane/ethyl acetate gradient.[3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is based on the successful crystallization of a closely related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid has completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Column Chromatography

This protocol is adapted from the purification of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Qualitative Solubility of Pyrazole Derivatives in Common Solvents

SolventGeneral Solubility for Pyrazole DerivativesSuitability for Crystallization
EthanolGood solubility, especially when hot.Good
MethanolGood solubility, especially when hot.Good
Ethyl AcetateModerate to good solubility.Potential for single or mixed solvent systems.
HexanePoor solubility.Good as an anti-solvent in mixed systems.
WaterGenerally poor solubility.Good as an anti-solvent in mixed systems with polar organic solvents.
AcetoneGood solubility.Can be used, but may be too strong a solvent for good recovery.

Note: This table provides general guidance. The optimal solvent for this compound should be determined experimentally.

Mandatory Visualization

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Start Crystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound Oiled Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Successful Crystallization issue->success No solution1 Scratch flask Add seed crystal Concentrate solution no_crystals->solution1 solution2 Increase solvent volume Slow cooling rate Change solvent oiling_out->solution2 solution3 Minimize hot solvent Ensure complete cooling Check solvent choice low_yield->solution3 solution4 Use charcoal Slow cooling rate Wash crystals impure_product->solution4 Recrystallization_Protocol start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool Impurities removed hot_filtration->cool No insoluble impurities collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

References

Validation & Comparative

A Comparative Analysis of Pyrazole Synthesis: Knorr Condensation vs. 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and selective synthesis of pyrazole scaffolds is of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. Two of the most established methods for constructing the pyrazole ring are the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition. This guide provides an objective comparison of these two powerful synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for a given research objective.

At a Glance: Knorr vs. 1,3-Dipolar Cycloaddition

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Reactants 1,3-Dicarbonyl compound & Hydrazine derivative1,3-Dipole (e.g., diazo compound, nitrile imine) & Dipolarophile (e.g., alkyne, alkene)
General Yield Good to highGood to excellent, often >90%
Regioselectivity Often poor with unsymmetrical dicarbonyls, leading to mixtures of regioisomers.[1]Generally high to excellent, dictated by frontier molecular orbital interactions.[2]
Reaction Conditions Typically requires heating, often under acidic or basic catalysis.[3]Often proceeds under mild conditions, sometimes at room temperature.[4]
Substrate Scope Broad for both hydrazine and dicarbonyl components.Very broad, with a wide variety of 1,3-dipoles and dipolarophiles available.
Key Advantage Utilizes readily available and simple starting materials.High regioselectivity and milder reaction conditions.
Key Disadvantage Lack of regiocontrol with unsymmetrical substrates.[1]May require the synthesis of the 1,3-dipole precursor.

The Knorr Pyrazole Synthesis: A Classic Condensation

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6] While robust and high-yielding, its primary drawback is the potential for the formation of two regioisomeric products when an unsymmetrical 1,3-dicarbonyl compound is used.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazoles that can be challenging to separate.[7]

Reaction Mechanism

G cluster_0 Knorr Pyrazole Synthesis A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + Hydrazine B Hydrazine Derivative B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Pyrazole D->E Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Quantitative Data for Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineReflux, 1 hVery good[3]
Ethyl benzoylacetateHydrazine hydrate1-Propanol, Acetic acid, 100°C, 1 hHigh[3]
AcetylacetonePhenylhydrazineEthanol, Reflux85Generic Protocol
DibenzoylmethaneHydrazine hydrateAcetic acid, Reflux92Generic Protocol

1,3-Dipolar Cycloaddition: A Regioselective Approach

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles, including pyrazoles.[8] This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react with dipolarophiles such as alkynes or alkenes.[9][10]

A key advantage of this method is its inherent high regioselectivity, which is governed by the electronic properties of the reactants.[2] This allows for the predictable synthesis of a single regioisomer, a significant improvement over the Knorr synthesis. The reactions can often be carried out under mild conditions and frequently provide excellent yields.[4][11]

Reaction Mechanism (Nitrile Imine Example)

G cluster_1 1,3-Dipolar Cycloaddition A Nitrile Imine (1,3-Dipole) C [3+2] Cycloaddition Transition State A->C B Alkyne (Dipolarophile) B->C D Pyrazole C->D Concerted Reaction

Caption: General mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.

Quantitative Data for 1,3-Dipolar Cycloaddition
1,3-Dipole PrecursorDipolarophileConditionsYield (%)Reference
Hydrazonyl chlorideα-BromocinnamaldehydeCH2Cl2, Et3N, rt76-85[10]
N-ArylhydrazoneNitroolefinEthylene glycol, heatModerate to high[1]
α-Diazocarbonyl compoundsVarious alkynesSolvent-free, heatHigh[11]
Ninhydrin-derived carbonates & nitrilimines--up to 95[12]

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for both synthetic methods, highlighting the key stages from starting materials to the final purified product.

G cluster_knorr Knorr Synthesis cluster_cyclo 1,3-Dipolar Cycloaddition K_Start Mix 1,3-Dicarbonyl & Hydrazine K_React Heat / Reflux (with catalyst) K_Start->K_React K_Isolate Cool & Precipitate / Extract K_React->K_Isolate K_Purify Recrystallize / Chromatography K_Isolate->K_Purify C_Start Generate 1,3-Dipole in situ C_React Add Dipolarophile (often at rt) C_Start->C_React C_Workup Solvent Removal / Aqueous Workup C_React->C_Workup C_Purify Chromatography / Recrystallize C_Workup->C_Purify

Caption: Comparative experimental workflow for pyrazole synthesis.

Detailed Experimental Protocols

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.

  • Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour at approximately 135-145°C.

  • Isolation: After heating, cool the resulting heavy syrup in an ice-water bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether. The pure product can be obtained by recrystallization from hot ethanol.

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole

Materials:

  • α-Bromocinnamaldehyde (alkyne equivalent)

  • A suitable hydrazonyl chloride (nitrile imine precursor)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

Procedure:

  • Reaction Setup: Dissolve α-bromocinnamaldehyde (1.0 equivalent) and the hydrazonyl chloride (1.0 equivalent) in dry dichloromethane or chloroform in a round-bottom flask.

  • Initiation: Add triethylamine (1.1 equivalents) to the solution. The triethylamine acts as a base to generate the nitrile imine in situ from the hydrazonyl chloride.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be purified.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure tetrasubstituted pyrazole.[10]

Conclusion

Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition are highly effective methods for the preparation of pyrazoles. The choice between them depends largely on the specific requirements of the target molecule.

  • The Knorr synthesis is a straightforward and often high-yielding method, particularly when symmetrical 1,3-dicarbonyl compounds are used or when regioselectivity is not a concern. Its reliance on simple, readily available starting materials makes it an attractive option.

  • The 1,3-dipolar cycloaddition offers superior control over regioselectivity, which is a critical advantage for the synthesis of complex, polysubstituted pyrazoles.[2] The milder reaction conditions are also beneficial for sensitive substrates. While it may require the preparation of a 1,3-dipole, the clean and selective nature of the reaction often outweighs this initial step.

For drug discovery and development, where precise control over the substitution pattern of the pyrazole core is essential for modulating biological activity, the high regioselectivity of the 1,3-dipolar cycloaddition often makes it the more strategic choice.

References

Comparative Analysis of the Biological Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of recently synthesized pyrazole derivatives, focusing on their anticancer and antimicrobial properties. The performance of these novel compounds is evaluated against established drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity of Pyrazole Derivatives

A novel series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticancer activity. Among them, compound 34d demonstrated significant potency against cervical (HeLa) and prostate (DU-145) cancer cell lines.[1] Its efficacy is compared with Doxorubicin, a standard chemotherapeutic agent.

Data Presentation: In Vitro Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)DU-145 (Prostate Cancer) IC₅₀ (µM)
Pyrazole 34d 10.41 ± 0.21710.77 ± 0.124
Doxorubicin (Standard) 9.76 ± 0.1149.00 ± 0.721
Data sourced from A. A. A. El-Sayed et al., 2024.[1]

The data indicates that while Pyrazole 34d is slightly less potent than Doxorubicin, it exhibits comparable anticancer activity in the low micromolar range, marking it as a promising candidate for further development.[1]

Mandatory Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Pyrazole Compound cell_seeding->compound_prep Incubate 24h treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells add_mtt 4. Add MTT Reagent to each well treat_cells->add_mtt Incubate 24-72h incubation 5. Incubate (1-4 hours) for Formazan Formation add_mtt->incubation solubilize 6. Add Solubilization Solution (e.g., DMSO) incubation->solubilize read_absorbance 7. Read Absorbance at 570 nm solubilize->read_absorbance calc_viability 8. Calculate % Cell Viability vs. Control read_absorbance->calc_viability determine_ic50 9. Determine IC50 Value calc_viability->determine_ic50

MTT Assay Experimental Workflow.
Experimental Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, primarily by mitochondrial dehydrogenases.[4] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HeLa, DU-145)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole compounds and standard drug (Doxorubicin)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds and the standard drug in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a negative control (cells with medium only) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 2 to 4 hours.[4][6] During this time, viable cells will form purple formazan crystals.[4]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[4] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] For suspension cells, centrifuge the plate before aspirating the supernatant.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Section 2: Antimicrobial Activity of Pyrazole Derivatives

In a separate study, novel pyrazole derivatives containing an imidazothiadiazole moiety were synthesized and evaluated for their antimicrobial properties. Compounds 21c and 23h exhibited potent and selective inhibitory activity against multi-drug resistant strains, outperforming the standard antibiotic Gatifloxacin.[7]

Data Presentation: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
Pyrazole 21c 0.25> 64
Pyrazole 23h 0.251
Gatifloxacin (Standard) 12
Data sourced from X. Pan et al., 2020.[7]

The results highlight the exceptional potency of compounds 21c and 23h against the Gram-positive bacterium Staphylococcus aureus, with an MIC value four times lower than that of Gatifloxacin.[7] Compound 23h also showed superior activity against the Gram-negative Escherichia coli.[7]

Mandatory Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis inoculum_prep 1. Prepare Standardized Inoculum (0.5 McFarland) compound_dilutions 2. Prepare Serial Dilutions of Pyrazole Compound in Broth inoculate_wells 3. Inoculate Microplate Wells with Bacteria compound_dilutions->inoculate_wells incubate_plate 4. Incubate Plate (e.g., 16-20h at 37°C) inoculate_wells->incubate_plate visual_inspection 5. Visually Inspect for Turbidity incubate_plate->visual_inspection determine_mic 6. Identify Lowest Concentration with No Growth (MIC) visual_inspection->determine_mic

References

Comparing conventional heating vs. microwave irradiation for pyrazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and high-yield synthetic methodologies is perpetual. Pyrazolines, a class of five-membered heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive comparison of conventional heating versus microwave irradiation for the synthesis of pyrazolines, supported by experimental data and detailed protocols.

The synthesis of pyrazolines, often achieved through the cyclocondensation of chalcones with hydrazine derivatives, has traditionally relied on conventional heating methods that involve refluxing for several hours. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising dramatically reduced reaction times and improved yields. This guide delves into a direct comparison of these two techniques, offering a clear perspective on their respective efficiencies.

Performance Snapshot: Conventional vs. Microwave Synthesis

Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of pyrazoline derivatives, primarily in terms of reaction time and product yield. Experimental data from various studies highlight the significant advantages of microwave irradiation.

Synthesis MethodReactantsReaction TimeYield (%)Reference
Conventional Heating Chalcones & Hydrazine Hydrate6 hoursNot Specified[1]
Microwave Irradiation Chalcones & Hydrazine Hydrate1 - 3 minutesHigher than conventional[2]
Conventional Heating Phenyl-1H-pyrazoles synthesis2 hours (at 75°C)72 - 90%[3]
Microwave Irradiation Phenyl-1H-pyrazoles synthesis5 minutes (at 60°C, 50W)91 - 98%[3]
Conventional Heating Phenyl-1H-pyrazole-4-carboxylic acid synthesis1 hour (at 80°C)48 - 85%[3]
Microwave Irradiation Phenyl-1H-pyrazole-4-carboxylic acid synthesis2 minutes (at 80°C, 150W)62 - 92%[3]
Conventional Heating Adamantyl chalcone & Phenylhydrazine hydrochloride48 hours (at 80°C)Not Specified[4]
Microwave Irradiation Ethylacetoacetate & Phenyl hydrazine4 minutes82%[5]

As evidenced by the data, microwave-assisted reactions are completed in a matter of minutes, a stark contrast to the hours required for conventional heating.[2][3][5] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by direct interaction with microwave energy.[6] Furthermore, this rapid process often leads to higher product yields and improved purity by minimizing the formation of by-products.[6]

Visualizing the Synthesis Workflow

The general workflow for pyrazoline synthesis, whether by conventional heating or microwave irradiation, follows a similar pathway, differing primarily in the mode of energy input and the duration of the reaction.

G cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation start_conv Reactants: Chalcone & Hydrazine Derivative mix_conv Mixing in Solvent start_conv->mix_conv heat_conv Refluxing (Hours) mix_conv->heat_conv workup_conv Work-up & Purification heat_conv->workup_conv product_conv Pyrazoline Product workup_conv->product_conv start_mw Reactants: Chalcone & Hydrazine Derivative mix_mw Mixing in Solvent (or solvent-free) start_mw->mix_mw irrad_mw Microwave Irradiation (Minutes) mix_mw->irrad_mw workup_mw Work-up & Purification irrad_mw->workup_mw product_mw Pyrazoline Product workup_mw->product_mw

Caption: General workflow for pyrazoline synthesis.

Detailed Experimental Protocols

To facilitate the replication and adoption of these methods, detailed experimental protocols for both conventional and microwave-assisted pyrazoline synthesis are provided below. These protocols are generalized from several literature sources.

Conventional Heating Method

This method typically involves the reflux of reactants in a suitable solvent for an extended period.

Materials:

  • Chalcone derivative (1 eq.)

  • Phenylhydrazine hydrochloride (1 eq.)[1]

  • Absolute Ethanol[1]

  • Pyridine (catalyst)[1]

Procedure:

  • A mixture of the appropriate chalcone (1 equivalent) and phenylhydrazine hydrochloride (1 equivalent) is prepared in absolute ethanol (10 ml).[1]

  • A catalytic amount of pyridine is added to the mixture.

  • The reaction mixture is refluxed on a water bath for 6 hours.[1]

  • After the completion of the reaction (monitored by Thin Layer Chromatography), the solvent is evaporated.

  • The resulting residue is poured into ice-cold water.

  • The precipitated solid is collected by filtration and recrystallized from a suitable solvent like methanol to yield the pure pyrazoline derivative.[1]

Microwave-Assisted Synthesis (MAOS)

This method utilizes a dedicated scientific microwave reactor for rapid and controlled heating.

Materials:

  • Chalcone derivative (7.20 mmol)[2]

  • Hydrazine hydrate (0.36 ml, 7.20 mmol)[2]

  • Ethanol (optional, for recrystallization)[2]

Procedure:

  • In a sealed microwave-safe tube, the chalcone derivative (7.20 mmol) and hydrazine hydrate (0.36 ml, 7.20 mmol) are combined.[2]

  • The mixture is then subjected to microwave irradiation for a short period, typically ranging from 1 to 3 minutes.[2] The power and temperature settings should be optimized for the specific reactants; for example, 50W at 60°C or 150W at 80°C have been reported to be effective.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting crude product is then recrystallized from ethanol to afford the purified 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one moieties.[2]

Conclusion

The comparison between conventional heating and microwave irradiation for pyrazoline synthesis unequivocally demonstrates the superiority of the microwave-assisted approach. The significant reduction in reaction time, coupled with higher yields, positions MAOS as a more efficient, economical, and environmentally friendly ("green chemistry") method.[2][6] For researchers and professionals in the field of drug development, the adoption of microwave technology can accelerate the synthesis of novel pyrazoline derivatives, thereby expediting the discovery of new therapeutic agents. While conventional methods remain viable, the compelling advantages of microwave synthesis make it the preferred choice for modern organic synthesis.

References

Spectroscopic Distinction of Pyrazole Regioisomers: A Comparative Analysis of 3-Methyl-1H-pyrazole and 5-Methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the regioisomeric pair, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole, reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing a robust methodology for their unambiguous identification. This guide presents a summary of their ¹H NMR, ¹³C NMR, and IR spectral data, alongside the experimental protocols for these analyses, to assist researchers in the structural elucidation of pyrazole derivatives.

The differentiation of pyrazole regioisomers is a critical aspect of synthetic chemistry and drug development, as the position of substituents on the pyrazole ring can significantly influence the molecule's biological activity and physicochemical properties. Here, we focus on the spectroscopic signatures of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole, which, despite their structural similarity, exhibit key differences in their spectral data that allow for their clear distinction.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Compound Signal Chemical Shift (δ, ppm) Multiplicity Assignment
3-Methyl-1H-pyrazole ~12.3Broad SingletNH
~7.4DoubletH5
~6.1DoubletH4
~2.3SingletCH₃
5-Methyl-1H-pyrazole ~11.5Broad SingletNH
~7.3SingletH3
~5.9SingletH4
~2.2SingletCH₃
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Compound Signal Chemical Shift (δ, ppm) Assignment
3-Methyl-1H-pyrazole ~148C3
~134C5
~105C4
~13CH₃
5-Methyl-1H-pyrazole ~139C5
~135C3
~102C4
~10CH₃

A noteworthy distinction in the ¹³C NMR spectra is the chemical shift of the methyl carbon, which resonates at approximately 13 ppm for 3-methyl-1H-pyrazole and around 10 ppm for 5-methyl-1H-pyrazole[1].

Table 3: IR Spectroscopic Data (KBr Pellet)
Compound Vibrational Mode Frequency (cm⁻¹)
3-Methyl-1H-pyrazole N-H stretch3100-3300 (broad)
C-H stretch (aromatic)~3050
C=N stretch~1590
C=C stretch~1480
5-Methyl-1H-pyrazole N-H stretch3100-3300 (broad)
C-H stretch (aromatic)~3040
C=N stretch~1580
C=C stretch~1490

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the pyrazole sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is typically required. Key parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the pyrazole is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are correlated to specific molecular vibrations.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Structural representation of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

workflow Sample Pyrazole Sample (3- or 5-methyl-1H-pyrazole) NMR_Prep Sample Preparation for NMR (Dissolution in CDCl₃ with TMS) Sample->NMR_Prep IR_Prep Sample Preparation for IR (KBr Pellet or Thin Film) Sample->IR_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq Data_Analysis Spectroscopic Data Analysis and Comparison NMR_Acq->Data_Analysis IR_Acq->Data_Analysis Identification Regioisomer Identification Data_Analysis->Identification

Caption: Experimental workflow for spectroscopic comparison of pyrazole regioisomers.

References

Unveiling Molecular Identity: A Comparative Guide to Cross-Validation of NMR, MS, and IR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's structure is paramount. This guide provides a comprehensive comparison of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—and outlines a cross-validation workflow to ensure the highest confidence in structural elucidation.

The principle of orthogonal validation, which employs techniques that rely on fundamentally different physicochemical principles, is crucial for robust compound characterization.[1] By integrating the distinct and complementary information provided by NMR, MS, and IR, researchers can build a comprehensive and reliable profile of a molecule, ensuring its identity, purity, and stability.

At a Glance: Comparing the Powerhouses of Structural Analysis

Each technique offers unique insights into a molecule's architecture. NMR spectroscopy provides an unparalleled view of the atomic connectivity and the chemical environment of nuclei.[1] Mass spectrometry excels at determining the molecular weight and elemental composition with high accuracy.[2] Infrared spectroscopy is a rapid and effective tool for identifying the presence of specific functional groups.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed molecular structure, connectivity (¹H-¹H, ¹H-¹³C), stereochemistryMolecular weight, elemental formula, fragmentation patternsPresence/absence of functional groups
Typical Sample Amount 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR[3]Micrograms (µg) to nanograms (ng)Milligrams (mg)
Typical Accuracy Chemical Shift: 0.01 ppm uncertainty can translate to significant Hz differences at high field strengths[4]High Resolution MS: < 5 ppm[5]Wavenumber: ±4 cm⁻¹
Resolution High, allows for differentiation of subtle differences in chemical environmentsHigh to very high (up to 100,000 FWHM)Moderate
Key Strengths Unambiguous structure determination, detailed stereochemical informationHigh sensitivity, accurate mass determination, analysis of complex mixtures[6]Fast, non-destructive, excellent for identifying specific bond types
Limitations Lower sensitivity compared to MS, can be time-consuming for complex moleculesDoes not provide detailed connectivity information on its own, fragmentation can be complex to interpretProvides limited information on the overall molecular skeleton, not all functional groups are IR-active

The Cross-Validation Workflow: A Synergistic Approach

A sequential and integrated approach to data analysis from these three techniques provides the most robust confirmation of a compound's structure. The process begins with preliminary characterization and culminates in a detailed structural assignment confirmed by all three methods.

CrossValidationWorkflow cluster_InitialAnalysis Initial Analysis cluster_DetailedStructure Detailed Structural Elucidation cluster_Confirmation Confirmation & Final Structure IR IR Spectroscopy (Functional Group Identification) ProposedStructure Proposed Structure IR->ProposedStructure Suggests functional groups MS Mass Spectrometry (Molecular Weight & Formula) MS->ProposedStructure Provides molecular formula NMR NMR Spectroscopy (Connectivity & Stereochemistry) CrossValidation Cross-Validation Check (Data Congruence) NMR->CrossValidation Detailed structural data ProposedStructure->NMR Guides NMR data interpretation ProposedStructure->CrossValidation CrossValidation->IR Inconsistent CrossValidation->MS Inconsistent CrossValidation->NMR Inconsistent ConfirmedStructure Confirmed Structure CrossValidation->ConfirmedStructure Consistent

A typical workflow for cross-validating analytical data for compound confirmation.

Experimental Protocols for Key Experiments

Detailed and consistent experimental protocols are fundamental to generating high-quality, reproducible data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3]

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[7]

    • The final sample height in the tube should be approximately 4-5 cm.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe to the specific nucleus being observed (e.g., ¹H, ¹³C).

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For quantitative ¹³C NMR, use a long relaxation delay and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[8]

    • If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C connectivity.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

NMR_Workflow SamplePrep Sample Preparation (Dissolve & Filter) InstrumentSetup Instrument Setup (Lock, Shim, Tune) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (1D & 2D NMR) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing DataAnalysis Data Analysis (Chemical Shift, Integration, Coupling) DataProcessing->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation MS_Workflow SamplePrep Sample Preparation (Dilute Solution) InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Full Scan & MS/MS) InstrumentSetup->DataAcquisition DataAnalysis Data Analysis (Molecular Weight, Formula, Fragmentation) DataAcquisition->DataAnalysis StructuralInfo Structural Information DataAnalysis->StructuralInfo IR_Workflow SamplePrep Sample Preparation (Thin Film, KBr Pellet, or ATR) BackgroundScan Acquire Background Spectrum SamplePrep->BackgroundScan SampleScan Acquire Sample Spectrum BackgroundScan->SampleScan DataAnalysis Data Analysis (Functional Group & Fingerprint Regions) SampleScan->DataAnalysis FunctionalGroupInfo Functional Group Information DataAnalysis->FunctionalGroupInfo

References

In-Vitro Efficacy of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological activities of derivatives of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This document summarizes the available experimental data on the anticancer, antimicrobial, and anti-inflammatory properties of structurally related pyrazole derivatives to inform future research and drug development efforts. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Anticancer Activity

Derivatives of 5-aminopyrazole have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of critical signaling pathways that control cell proliferation and survival.

Quantitative Data: In-Vitro Cytotoxicity of 5-Aminopyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-aminopyrazole derivatives against different human cancer cell lines. It is important to note that these are structurally related compounds, and direct extrapolation of these values to this compound should be done with caution.

Compound DerivativeCancer Cell LineIC50 (µM)Reference Compound
5-Amino-1H-pyrazole-4-carboxamide derivative 10h NCI-H520 (Lung)19-
5-Amino-1H-pyrazole-4-carboxamide derivative 10h SNU-16 (Gastric)59-
5-Amino-1H-pyrazole-4-carboxamide derivative 10h KATO III (Gastric)73-
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung)220.20Etoposide

Data sourced from multiple studies investigating the anticancer properties of pyrazole derivatives.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, NCI-H520)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle controls are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate may be gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anticancer_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) GrowthFactorReceptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Leads to PyrazoleDerivative Pyrazole Derivative PyrazoleDerivative->KinaseCascade Inhibition Apoptosis Apoptosis PyrazoleDerivative->Apoptosis Induction

Caption: Potential signaling pathways targeted by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their potential to inhibit the growth of various pathogenic microorganisms.

Quantitative Data: In-Vitro Antimicrobial Activity of Pyrazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for different pyrazole derivatives against selected bacterial and fungal strains.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference Compound
5-Amino functionalized pyrazole 3c Staphylococcus aureus (MDR)32-64-
5-Amino functionalized pyrazole 4b Staphylococcus aureus (MDR)32-64-
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6c Sclerotinia sclerotiorum<10-
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6g Sclerotinia sclerotiorum<10-
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6i Sclerotinia sclerotiorum<10-

Data compiled from studies on the antimicrobial properties of pyrazole derivatives.[10][11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (pyrazole derivatives)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data: In-Vitro Anti-inflammatory Activity of Pyrazole Derivatives

The following table shows the IC50 values for the inhibition of COX-1 and COX-2 enzymes by various pyrazole derivatives. The selectivity index (SI) indicates the compound's preference for inhibiting COX-2 over COX-1.

Compound DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a 10.40.049212.24Celecoxib
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7b 12.50.060208.33Celecoxib
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7j 9.50.060158.33Celecoxib
5-Aminopyrazole derivative 35a -0.55-Celecoxib
5-Aminopyrazole derivative 35b -0.61-Celecoxib

Data from studies evaluating the anti-inflammatory potential of pyrazole derivatives.[4][12]

Experimental Protocol: In-Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Co-factors (e.g., hematin, glutathione)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer containing necessary co-factors.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Termination of Reaction: The reaction is stopped, often by adding a quenching agent.

  • Detection: The amount of prostaglandin produced (e.g., PGE₂) is quantified using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins PhysiologicalFunctions Physiological Functions (e.g., Gastric Protection) Prostaglandins_Thromboxanes->PhysiologicalFunctions Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain PyrazoleDerivative Pyrazole Derivative PyrazoleDerivative->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

References

A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazoles is a cornerstone of medicinal chemistry and materials science. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, regioselectivity, and overall sustainability. This guide provides an objective, data-driven comparison of various catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols to inform your selection process.

The synthesis of the pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, has been the subject of extensive research due to its prevalence in pharmaceuticals, agrochemicals, and functional materials. A multitude of catalytic systems have been developed, each with its own set of advantages and limitations. This comparison focuses on the performance of transition-metal catalysts, organocatalysts, and heterogeneous catalysts, offering a comprehensive overview for laboratory application.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in pyrazole synthesis is typically evaluated based on several key metrics: product yield, reaction time, temperature, and catalyst loading. The following tables summarize the performance of representative catalysts from different classes, providing a quantitative basis for comparison.

Transition-Metal Catalysts

Transition metals have long been workhorses in organic synthesis, and their application in pyrazole formation is well-established. Catalysts based on palladium, copper, ruthenium, and nickel, among others, have demonstrated high efficiency in various synthetic routes.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Palladium Nanoparticles (PdNPs) Terminal alkynes, aryl halides, hydrazinePEG-400/H₂O, 80 °C, 12 hup to 95%[1]
Ruthenium (RuH₂(PPh₃)₃CO/Xantphos) 1,3-diols, hydrazinesToluene, 110 °C, 24 h75-84%[2]
Copper(I) Oxide (Cu₂O) N,N-disubstituted hydrazines, alkynoatesBase, air, solvent, 100 °C, 12 hup to 90%[3]
Silver(I) Nitrate (AgNO₃) Trifluoromethylated ynones, aryl hydrazinesSolvent, 60 °C, time not specifiedup to 98%[1]
Iron(III) Chloride (FeCl₃)/PVP Arylhydrazines, malononitrile derivativesWater/PEG-400, 80 °C, 2-4 hup to 97%[4]
Nickel-based heterogeneous catalyst Hydrazine, ketones, aldehydesEthanol, room temperature, 3 hGood to excellent[5]
Organocatalysts

In the quest for more sustainable and metal-free synthetic methods, organocatalysis has emerged as a powerful alternative. These catalysts, typically small organic molecules, can promote pyrazole synthesis under mild conditions.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Taurine Sulfonyl hydrazides, 1,3-diketonesGreen multicomponent approachup to 99%[6]
Secondary Amines (e.g., Pyrrolidine) Carbonyl compounds, diazoacetatesRoom temperature, solventHigh regioselectivity[7]
Cinchona Alkaloids 2-Pyrazolin-5-ones, benzylidenemalononitrilesTandem Michael addition/Thorpe-Zieglerup to >99% ee[8]
Molecular Iodine (I₂) Enaminones, hydrazines, DMSORoom temperature, oxidantGood to excellent[3]
Ammonium Chloride (NH₄Cl) Acetylacetone, hydrazine hydrateEthanol, reflux, 30-45 minNot specified[9]
Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reusability, contributing to more economical and environmentally friendly processes. These solid-supported catalysts can be easily separated from the reaction mixture.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
NaCoMo (Metal-oxo-cluster) Sulfonyl hydrazides, 1,3-diketonesNot specifiedup to 99%[1]
Amberlyst-70 Hydrazines/hydrazides, 1,3-diketonesAqueous, room temperatureNot specified[10]
SrFe₁₂O₁₉ Magnetic Nanoparticles Hydrazine, 1,3-dicarbonyl compoundNot specifiedNot specified[11]
Graphene Oxide Aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, hydrazineAqueous, room temperature, 2-6 min84-94%[12]
Fe₃O₄@L-arginine Aldehydes, malononitrile, ethyl acetoacetate, hydrazineOne-pot, solventNot specified[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for pyrazole synthesis using different catalytic systems.

Knorr Pyrazole Synthesis using a Catalytic Acid

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, typically in the presence of an acid catalyst.[14]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 equiv)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 equiv)

  • Solvent (e.g., ethanol)

  • Catalytic acid (e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[15]

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture under reflux for 1 hour.[15]

  • After cooling, the product may crystallize directly from the solution or after concentration of the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[15]

Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This method describes an efficient and environmentally benign synthesis of pyrazoles from a hydrazine, a ketone, and an aldehyde using a heterogeneous nickel-based catalyst at room temperature.[5]

Materials:

  • Ketone (e.g., acetophenone, 0.1 mol)

  • Hydrazine (0.1 mol)

  • Aldehyde (e.g., benzaldehyde)

  • Nickel-based heterogeneous catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, charge the ketone, hydrazine, and the nickel-based heterogeneous catalyst in ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.

  • The desired pyrazole product can be purified by recrystallization from methanol or by column chromatography.[5]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in pyrazole synthesis, graphical representations of reaction mechanisms and experimental workflows are provided below.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation1 Initial Condensation 1,3-Dicarbonyl->Condensation1 Acid Catalyst Hydrazine Hydrazine Hydrazine->Condensation1 Cyclization Intramolecular Cyclization Condensation1->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: The Knorr pyrazole synthesis mechanism.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for catalyst-driven pyrazole synthesis.

Conclusion

The synthesis of pyrazoles can be achieved through a diverse array of catalytic methods. Transition-metal catalysts often provide high yields and functional group tolerance, while organocatalysts offer a metal-free and often milder alternative. Heterogeneous catalysts are particularly attractive for their ease of separation and potential for recycling, aligning with the principles of green chemistry. The choice of the optimal catalyst will ultimately depend on the specific requirements of the target molecule, desired reaction conditions, and considerations of cost and environmental impact. This guide provides a starting point for researchers to navigate the landscape of pyrazole synthesis and select the most appropriate catalytic system for their needs.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this document outlines the essential personal protective equipment (PPE), safe handling procedures, and disposal plan for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Given that the toxicological properties of this specific compound may not be fully characterized, it is imperative to handle it with caution, assuming it is hazardous. The following guidance is based on best practices for handling powdered chemicals and data from structurally related pyrazole compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3][4][5][6]

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved respirator with P95 or P100 particulate filter. Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of the powdered compound, which can cause respiratory irritation.
Eye and Face Protection Chemical splash goggles and a face shield.[3]Provides a barrier against airborne particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][7] Double gloving is recommended.[3]Protects skin from direct contact. Check glove compatibility with the substance.
Body Protection A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[2][6]Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes made of a non-porous material.[3][7]Protects feet from spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Cover the work surface with absorbent, disposable bench paper to contain any spills.[2][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Weighing and Transfer:

  • When weighing, use an analytical balance inside the fume hood or a glove box.[8]

  • Use a spatula or other appropriate tool to handle the powder; avoid creating dust.[9]

  • Keep containers of the chemical closed when not in use.[8]

3. Dissolving:

  • If making a solution, add the powder to the solvent slowly to avoid splashing.

  • Always add acid to water, never the other way around, if applicable.[7]

4. Post-Handling:

  • Thoroughly decontaminate the work area after handling is complete.

  • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[10][11][12]

1. Waste Segregation and Collection:

  • Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[11]

  • Collect waste solutions in a separate, compatible, and labeled hazardous waste container.[11][13] Do not overfill waste containers; a maximum of 90% capacity is recommended.[12]

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Include the date of accumulation and the principal investigator's name.[13]

3. Storage and Disposal:

  • Store waste containers in a designated, secondary containment area away from incompatible materials.[13]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[13]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_area Cover Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_wash Wash Hands cleanup_dispose_solid->cleanup_wash cleanup_dispose_liquid->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol for Safe Handling

Objective: To safely weigh and dissolve 100 mg of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Magnetic stir bar and stir plate

  • Personal Protective Equipment (as specified in the table above)

  • Disposable bench paper

  • Labeled hazardous waste containers (for solid and liquid waste)

Procedure:

  • Pre-Experiment Setup: 1.1. Don all required PPE: lab coat, chemical splash goggles, face shield, and double gloves. 1.2. Ensure the chemical fume hood is on and functioning correctly. 1.3. Cover the work surface inside the fume hood with disposable bench paper. 1.4. Place all necessary equipment (balance, glassware, etc.) inside the fume hood. 1.5. Position labeled solid and liquid hazardous waste containers in a designated area within the fume hood.

  • Weighing the Compound: 2.1. Place a piece of weighing paper or a weigh boat on the analytical balance and tare it. 2.2. Carefully use a clean spatula to transfer approximately 100 mg of the compound onto the weighing paper. 2.3. Avoid generating dust by moving slowly and deliberately. If any powder spills, clean it up immediately with a damp paper towel and dispose of it in the solid hazardous waste container. 2.4. Record the exact mass of the compound.

  • Transfer and Dissolution: 3.1. Carefully fold the weighing paper and transfer the powder into the designated beaker or flask. 3.2. Add the appropriate volume of solvent to the beaker. 3.3. Place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.

  • Post-Procedure Cleanup: 4.1. Dispose of the used weighing paper and any contaminated items (e.g., pipette tips) in the solid hazardous waste container. 4.2. Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate in the liquid hazardous waste container. 4.3. Wipe down the work surface with a damp paper towel and dispose of it and the bench paper in the solid hazardous waste container.

  • Final Steps: 5.1. Securely close all waste containers. 5.2. Remove your outer gloves and dispose of them in the solid hazardous waste container. 5.3. Remove the remaining PPE. 5.4. Wash your hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.